4-Octyl itaconate
描述
Structure
3D Structure
属性
CAS 编号 |
3133-16-2 |
|---|---|
分子式 |
C13H21O4- |
分子量 |
241.30 g/mol |
IUPAC 名称 |
3-octan-4-yloxycarbonylbut-3-enoate |
InChI |
InChI=1S/C13H22O4/c1-4-6-8-11(7-5-2)17-13(16)10(3)9-12(14)15/h11H,3-9H2,1-2H3,(H,14,15)/p-1 |
InChI 键 |
GIRJEIMINMHXQS-UHFFFAOYSA-M |
规范 SMILES |
CCCCC(CCC)OC(=O)C(=C)CC(=O)[O-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-Octyl Itaconate; 4 Octyl Itaconate; 4-Octyl-Itaconate |
产品来源 |
United States |
Foundational & Exploratory
Mechanism of Action of 4-Octyl Itaconate: An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Octyl itaconate (4-OI) is a cell-permeable ester derivative of itaconate, an endogenous metabolite produced during the Krebs cycle in activated immune cells.[1][2][3] Recognized for its potent anti-inflammatory and antioxidant properties, 4-OI has emerged as a significant modulator of cellular signaling.[2][4] Its mechanism of action is multifaceted, primarily revolving around the alkylation of cysteine residues on key regulatory proteins. This direct modification leads to the activation of the Nrf2 antioxidant response pathway, inhibition of pro-inflammatory signaling cascades such as NF-κB and STING, and reprogramming of cellular metabolism by targeting glycolytic enzymes. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and therapeutic development.
Core Mechanism: Nrf2 Pathway Activation
The most well-characterized mechanism of 4-OI is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.
Alkylation of Keap1
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. 4-OI, being an electrophilic molecule, directly targets and alkylates specific, reactive cysteine residues on Keap1. This covalent modification induces a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 interaction. Studies have identified several key cysteine residues on Keap1 that are alkylated by itaconate and its derivatives: Cys151, Cys257, Cys273, Cys288, and Cys297.
Nrf2 Nuclear Translocation and Gene Expression
The dissociation from Keap1 stabilizes Nrf2, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Within the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a broad spectrum of cytoprotective genes with antioxidant and anti-inflammatory capacities. Key Nrf2 target genes upregulated by 4-OI include:
-
Heme Oxygenase 1 (HMOX1 or HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent anti-inflammatory and antioxidant effects.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones, preventing them from generating reactive oxygen species (ROS).
-
Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter system, crucial for glutathione (GSH) synthesis.
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of GSH.
This Nrf2-mediated response is central to 4-OI's ability to mitigate oxidative stress and reduce inflammation.
Caption: Nrf2 activation pathway by this compound.
Modulation of Pro-Inflammatory Pathways
Beyond Nrf2 activation, 4-OI directly and indirectly suppresses key pro-inflammatory signaling pathways.
Inhibition of PI3K/Akt/NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. In models of lipopolysaccharide (LPS)-induced inflammation, 4-OI has been shown to significantly decrease the production of these cytokines. The mechanism involves the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By reducing ROS levels (via Nrf2 activation), 4-OI inhibits the phosphorylation, and thus activation, of PI3K and Akt. This upstream inhibition prevents the subsequent activation and nuclear translocation of NF-κB, thereby dampening the inflammatory response.
Caption: Inhibition of PI3K/Akt/NF-κB signaling by 4-OI.
Alkylation and Inhibition of STING
The stimulator of interferon genes (STING) pathway is crucial for the innate immune response to cyclic dinucleotides, triggering the production of type I interferons (IFNs) and other inflammatory cytokines. Recent studies have shown that itaconate and 4-OI can directly inhibit STING activation. 4-OI alkylates multiple cysteine residues on STING, specifically Cys65, Cys71, Cys88, and Cys147, which prevents its phosphorylation and subsequent downstream signaling. This action highlights a direct anti-inflammatory mechanism of 4-OI that is independent of Nrf2.
Caption: Inhibition of STING signaling via direct alkylation by 4-OI.
Metabolic Reprogramming
4-OI influences cellular function by directly intervening in core metabolic pathways, most notably glycolysis.
Inhibition of Aerobic Glycolysis via GAPDH Alkylation
Activated macrophages undergo a metabolic shift to aerobic glycolysis (the Warburg effect) to support their pro-inflammatory functions. 4-OI has been shown to powerfully suppress this metabolic state. It achieves this by directly targeting and alkylating Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway. The specific target is Cysteine 22 (Cys22) in the enzyme's active site. This covalent modification inhibits GAPDH activity, creating a bottleneck in the glycolytic flux. The resulting decrease in aerobic glycolysis is required for the anti-inflammatory effects of 4-OI, as it limits the metabolic fuel for inflammatory processes.
Caption: 4-OI inhibits glycolysis by directly alkylating GAPDH.
Quantitative Data Summary
The following tables summarize the concentrations and dosages of 4-OI used in key studies and their observed effects.
Table 1: Summary of In Vitro Experimental Data
| Cell Type | Stimulus | 4-OI Concentration | Observed Effect | Reference |
| BEAS-2B Cells | Cold Ischemia/Reperfusion | 100 µM | Decreased apoptosis and ROS; Upregulated Nrf2 target genes (NQO1, HMOX1). | |
| Hepatocytes (LO2, BRL-3A) | Free Fatty Acids (0.75 mM) | 50 µM | Alleviated lipid accumulation; Suppressed ROS via Nrf2-AMPK pathway. | |
| RAW264.7 Macrophages | LPS (1 µg/ml) | 125 µM | Suppressed PI3K/Akt phosphorylation; Reduced TNF-α, IL-1β, IL-6. | |
| OB-6 Osteoblasts | H₂O₂ | Not specified | Activated Nrf2 signaling; Inhibited H₂O₂-induced cell death. | |
| THP-1 Cells / SLE PBMCs | LPS (500 ng/mL) | 25 µM | Inhibited production of TNF-α, IL-1β, and IL-6. |
Table 2: Summary of In Vivo Experimental Data
| Animal Model | Disease Model | 4-OI Dosage | Route | Key Findings | Reference |
| Mice | LPS-induced Acute Lung Injury | 25 mg/kg | Intraperitoneal | Alleviated lung tissue injury; Reduced pro-inflammatory cytokines and ROS. | |
| Mice | LPS-induced Sepsis | 25 mg/kg | Intraperitoneal | Prolonged survival; Reduced TNF-α and IL-1β levels. | |
| Mice | Neonatal Hypoxic-Ischemic Encephalopathy | Not specified | Intraperitoneal | Reduced neuronal death; Enhanced Nrf2 expression in astrocytes. |
Key Experimental Protocols
The mechanisms of 4-OI have been elucidated through a series of standard and advanced molecular biology techniques.
General Cell Culture and Treatment Protocol
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages, BEAS-2B epithelial cells) in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate cells with 4-OI at the desired concentration (e.g., 25-125 µM) for a specified duration (e.g., 1-4 hours). For inhibitor studies, add specific inhibitors (e.g., Nrf2 inhibitor ML385) prior to 4-OI treatment.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/ml) and incubate for the required time (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine measurement).
-
Harvesting: Collect cell lysates for protein analysis (Western Blot), RNA analysis (qPCR), or culture supernatants for cytokine analysis (ELISA).
Western Blotting for Pathway Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear/cytoplasmic fractionation.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight (e.g., anti-Nrf2, anti-Keap1, anti-p-Akt, anti-NF-κB p65).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo LPS-Induced Acute Lung Injury Model
-
Acclimatization: Acclimatize mice (e.g., C57BL/6) for one week.
-
4-OI Administration: Administer 4-OI (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection.
-
LPS Challenge: After 2 hours, administer LPS (e.g., 5 mg/kg) or saline via intratracheal injection to induce lung injury.
-
Sample Collection: At a specified time point (e.g., 12 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, and lung tissue for histology and protein/RNA extraction.
Caption: General experimental workflow for studying 4-OI effects.
References
- 1. This compound as a metabolite derivative inhibits inflammation via alkylation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (4-OI) attenuates lipopolysaccharide-induced acute lung injury by suppressing PI3K/Akt/NF-κB signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
4-Octyl Itaconate: A Technical Guide to a Potent Immunomodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Octyl itaconate (4-OI) has emerged as a significant small molecule of interest within the fields of immunology and drug development. As a cell-permeable derivative of the endogenous metabolite itaconate, 4-OI provides a powerful tool to investigate the therapeutic potential of the itaconate pathway. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the well-documented immunomodulatory functions of this compound. Detailed experimental protocols for its synthesis, purification, and application in key in vitro and in vivo assays are provided, alongside a comprehensive summary of its biological and immunological properties. Particular focus is given to its mechanism of action as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses. This document aims to serve as a comprehensive resource for researchers and professionals seeking to understand and utilize this compound in their scientific endeavors.
Chemical Structure and Physicochemical Properties
This compound is an ester derivative of itaconic acid, an unsaturated dicarboxylic acid. The addition of the octyl group enhances its cell permeability compared to its parent compound, itaconate.
Chemical Structure:
-
IUPAC Name: 2-methylene-butanedioic acid, 4-octyl ester[1][2]
-
Synonyms: 4-OI, β-Monooctyl itaconate[3]
-
Molecular Formula: C₁₃H₂₂O₄
-
Molecular Weight: 242.3 g/mol
-
SMILES: O=C(CC(C(O)=O)=C)OCCCCCCCC
-
InChI: 1S/C13H22O4/c1-4-6-8-11(7-5-2)17-13(16)10(3)9-12(14)15/h11H,3-9H2,1-2H3,(H,14,15)/p-1
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to beige crystalline solid/powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | ||
| DMSO: 2 mg/mL (clear solution) | ||
| DMF: 30 mg/mL | ||
| Ethanol: 30 mg/mL | ||
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years at -20°C | |
| Relative Density (Predicted) | 1.026 g/cm³ |
Biological and Immunological Properties
This compound is a prodrug that is hydrolyzed by intracellular esterases to release itaconate. This metabolic activation allows it to exert a range of biological effects, primarily centered around the modulation of inflammatory and oxidative stress responses.
Key Biological Activities:
-
Nrf2 Activation: 4-OI is a potent activator of the Nrf2 signaling pathway. It functions by alkylating cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent transcription of antioxidant and anti-inflammatory genes.
-
Anti-inflammatory Effects: By activating Nrf2 and through other potential mechanisms, 4-OI exhibits significant anti-inflammatory properties. It has been shown to decrease the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in various cell types, including macrophages and peripheral blood mononuclear cells (PBMCs).
-
Immunomodulation of Macrophages: 4-OI can modulate macrophage function, driving them towards an anti-inflammatory phenotype.
-
In Vivo Efficacy: In animal models of inflammation, such as LPS-induced endotoxemia, administration of 4-OI has been demonstrated to reduce serum levels of pro-inflammatory cytokines and protect against lethality.
The following table summarizes the key biological effects of this compound observed in various experimental systems.
| Experimental System | Observed Effect | Effective Concentration/Dosage | Source |
| Mouse Macrophages (LPS-activated) | Increased Nrf2 protein levels and target gene expression | Not specified | |
| C2C12 Cells | Hydrolyzed to itaconate by esterases | Not specified | |
| Wild-type Mice (LPS-induced lethality model) | Decreased serum IL-1β and TNF-α, increased Nrf2 protein expression, protection against lethality | 50 mg/kg | |
| Human and Mouse Myoblast and Macrophage Cells | Hydrolyzed to itaconate, alkylates Keap1, increases expression of antioxidant and anti-inflammatory genes | Not specified | |
| Systemic Sclerosis (SSc) Dermal Fibroblasts | Reduced collagen expression | Not specified |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound involves its intracellular conversion to itaconate and the subsequent activation of the Nrf2 signaling pathway.
Caption: Mechanism of Nrf2 Activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
One-Step Enzymatic Synthesis of this compound
This protocol describes a green chemistry approach for the synthesis of this compound using lipase.
Materials:
-
Itaconic acid
-
1-Octanol
-
Immobilized lipase (e.g., from Candida antarctica)
-
Toluene
-
Molecular sieves
-
Rotary evaporator
-
Reaction vessel with temperature control and stirring
Procedure:
-
To a reaction vessel, add itaconic acid and 1-octanol in a suitable molar ratio.
-
Add toluene as the solvent and activated molecular sieves to remove water produced during the reaction.
-
Add the immobilized lipase to the reaction mixture.
-
Maintain the reaction at a controlled temperature with constant stirring. The optimal temperature will depend on the specific lipase used.
-
Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the immobilized lipase.
-
Remove the solvent (toluene) and excess 1-octanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography or recrystallization to obtain high-purity this compound.
Workflow Diagram:
Caption: Synthesis and Purification Workflow of this compound.
In Vitro Nrf2 Activation Assay in Macrophages
This protocol details a method to assess the Nrf2-activating potential of this compound in a macrophage cell line.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
This compound stock solution (in DMSO)
-
LPS (Lipopolysaccharide)
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-Nrf2, anti-Keap1, anti-β-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in complete medium until they reach 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (or vehicle control, DMSO) for a predetermined time course (e.g., 2, 4, 8, 24 hours). In some experiments, cells can be co-treated with an inflammatory stimulus like LPS.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay or a similar method.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against Nrf2, Keap1, and β-actin overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of Nrf2 and Keap1 to the loading control (β-actin) to determine the effect of this compound on their protein levels.
In Vivo Anti-inflammatory Activity in a Mouse Model of Endotoxemia
This protocol describes an in vivo experiment to evaluate the protective effects of this compound against LPS-induced inflammation and lethality.
Materials:
-
Wild-type mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., a solution of DMSO and corn oil)
-
LPS from E. coli
-
Sterile saline
-
Syringes and needles for injection
-
Equipment for blood collection (e.g., cardiac puncture)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Treatment Groups: Divide the mice into at least three groups:
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound + LPS
-
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or the vehicle via intraperitoneal (i.p.) injection.
-
LPS Challenge: After a specific pre-treatment time (e.g., 2 hours), challenge the mice with a lethal or sub-lethal dose of LPS via i.p. injection. The vehicle control group receives a saline injection.
-
Monitoring: Monitor the mice for survival and clinical signs of sickness at regular intervals.
-
Cytokine Measurement: At a specific time point post-LPS challenge (e.g., 2-4 hours), collect blood from a subset of mice from each group. Prepare serum and measure the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the survival data using Kaplan-Meier curves and compare cytokine levels between the groups using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow Diagram:
Caption: In Vivo Anti-inflammatory Activity Workflow.
Conclusion
This compound is a valuable research tool for investigating the immunomodulatory roles of itaconate. Its cell-permeable nature allows for the effective delivery of itaconate into cells, leading to the activation of the Nrf2 pathway and subsequent anti-inflammatory and antioxidant effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this promising compound in various disease models. Further research is warranted to fully elucidate its mechanisms of action and to explore its translational potential in human diseases characterized by inflammation and oxidative stress.
References
A Technical Guide to the Synthesis and Purification of 4-Octyl Itaconate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-Octyl itaconate (4-OI), a cell-permeable derivative of itaconic acid with significant potential in therapeutic research. As a potent activator of the Nrf2 signaling pathway, 4-OI exhibits promising anti-inflammatory, antioxidant, and antiviral properties, making it a molecule of high interest in drug development.[1][2] This document details established synthetic methodologies, purification protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction to this compound
This compound is a monoester derivative of itaconic acid, an endogenous metabolite produced in mammalian immune cells.[1] The addition of an octyl group enhances the cell permeability of itaconate, allowing it to effectively modulate intracellular pathways.[3] Research has demonstrated that 4-OI exerts its biological effects primarily through the alkylation of cysteine residues on Keap1, leading to the activation of the Nrf2 antioxidant response pathway. This mechanism underlies its observed therapeutic potential in various disease models, including those for inflammatory conditions and viral infections like SARS-CoV-2.
Synthetic Methodologies
Two primary routes for the synthesis of this compound have been established: a one-step enzymatic synthesis and a two-step chemical synthesis. The choice of method may depend on factors such as desired yield, purity, and environmental considerations.
One-Step Enzymatic Synthesis
A highly efficient and green synthesis of this compound can be achieved through a one-step enzymatic esterification of itaconic acid with 1-octanol. This method utilizes a lipase, commonly Novozym 435 (Candida antarctica lipase B), as a biocatalyst. The enzyme's structural properties favor the selective esterification at the C4 carboxyl group of itaconic acid, leading to high selectivity for the desired product.
Key Advantages:
-
High Selectivity: Over 99% selectivity for this compound.
-
High Yield: Achieves yields of over 98%.
-
Environmentally Friendly: Avoids the use of harsh chemical reagents and intermediates.
-
Simplified Procedure: A one-step process reduces operational complexity.
Two-Step Chemical Synthesis
The conventional chemical synthesis of this compound is a two-step process. The first step involves the formation of itaconic anhydride from itaconic acid, typically using a dehydrating agent like acetic anhydride with an acid catalyst. The resulting anhydride is then reacted with 1-octanol to yield the monoester. While effective, this method can be less selective and environmentally friendly compared to the enzymatic approach.
Key Considerations:
-
Potential for Side Products: The reaction can produce diesters and unreacted starting materials, necessitating more rigorous purification.
-
Use of Harsher Reagents: Employs reagents that may be considered less environmentally benign.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the preferred one-step enzymatic synthesis of this compound.
| Parameter | Value | Reference |
| Yield | >98% | |
| Selectivity | >99% | |
| Purity | ≥98% | |
| Molecular Weight | 242.31 g/mol | |
| Molecular Formula | C₁₃H₂₂O₄ | |
| CAS Number | 3133-16-2 |
Experimental Protocols
One-Step Enzymatic Synthesis of this compound
This protocol is adapted from a reported one-step synthesis using lipase.
Materials:
-
Itaconic acid (IA)
-
1-Octanol
-
Novozym 435 (immobilized lipase)
-
Toluene
-
Saturated NaCl solution
Procedure:
-
In a round-bottom flask, combine itaconic acid (e.g., 5 g, 38.5 mmol), 1-octanol (e.g., 50 g, 385 mmol), and toluene (e.g., 60 mL).
-
Add Novozym 435 (e.g., 2.5 g) to the mixture.
-
Heat the reaction mixture to 50°C with stirring (e.g., 250 rpm) for 24 hours.
-
After the reaction is complete, filter the mixture to recover the immobilized lipase for potential reuse.
-
To the filtrate, add an equal volume of saturated NaCl solution to remove any unreacted itaconic acid.
-
Separate the organic layer (supernatant).
-
Remove the organic solvents (toluene and excess 1-octanol) under vacuum to yield the crude this compound.
Purification of this compound
The crude product obtained from the synthesis can be further purified if necessary, although the enzymatic method often yields a product of high purity.
Procedure:
-
The primary purification is achieved during the workup of the enzymatic synthesis by washing with saturated NaCl solution to remove unreacted itaconic acid.
-
Removal of the solvent and excess 1-octanol under reduced pressure is typically sufficient to obtain a product with ≥98% purity.
-
For syntheses that may result in diester formation, column chromatography on silica gel may be employed for further purification.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the workflow for the one-step enzymatic synthesis of this compound.
Caption: Workflow for the one-step enzymatic synthesis of this compound.
Nrf2 Signaling Pathway Activation
This diagram depicts the mechanism of Nrf2 activation by this compound.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Conclusion
The one-step enzymatic synthesis of this compound offers a highly efficient, selective, and environmentally conscious method for producing this valuable research compound. The detailed protocols and data presented in this guide are intended to support researchers in the fields of drug discovery and development by providing a practical framework for the synthesis and purification of this compound. The potent biological activities of this molecule, mediated through the Nrf2 pathway, underscore its importance as a tool for investigating novel therapeutic strategies for a range of diseases.
References
The Immunomodulatory Landscape of 4-Octyl Itaconate: A Technical Guide to Affected Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, an endogenous metabolite produced during the Krebs cycle that has emerged as a critical regulator of immune and metabolic pathways. Due to its ability to readily cross cell membranes, 4-OI has become an invaluable tool for elucidating the multifaceted roles of itaconate in cellular function. This technical guide provides an in-depth overview of the core biochemical pathways affected by 4-OI, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support researchers in the fields of immunology, metabolism, and drug development.
Core Biochemical Pathways Modulated by this compound
This compound exerts its effects primarily through the alkylation of cysteine residues on target proteins, leading to the modulation of key signaling and metabolic pathways. The following sections detail the primary pathways affected by 4-OI, supported by quantitative data from various studies.
Nrf2 Signaling Pathway: The Master Regulator of Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central regulator of cellular antioxidant and anti-inflammatory responses. 4-OI is a potent activator of this pathway.
Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. 4-OI, being an electrophile, directly alkylates specific cysteine residues on KEAP1. This covalent modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1][2][3][4]
Quantitative Data on Nrf2 Pathway Activation by 4-OI:
| Cell Type | 4-OI Concentration | Target Gene/Protein | Fold Change/Effect | Reference |
| BEAS-2B | 100 µM | Nrf2, SLC7A11, HMOX1, NQO1 | Increased expression | [2] |
| THP-1 macrophages | 25 µM | Disruption of KEAP1-Nrf2 interaction | Observed via co-immunoprecipitation | |
| THP-1 macrophages | 25 µM | HO1, NQO1, GCLM mRNA | Significantly increased | |
| SH-SY5Y cells | 25 µM | Inhibition of H2O2-induced ROS | Potent inhibition | |
| Murine BMDMs | 62.5-250 µM | Nqo1, Gclc, Gclm mRNA | Dose-dependent increase |
dot
Glycolysis: Targeting Cellular Metabolism for Inflammation Control
Activated immune cells often undergo a metabolic shift to aerobic glycolysis, a phenomenon known as the Warburg effect, to support their pro-inflammatory functions. 4-OI has been shown to directly inhibit this metabolic pathway.
Mechanism of Action: 4-OI directly targets and alkylates a specific cysteine residue (Cys22) on the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This covalent modification inhibits the enzymatic activity of GAPDH, creating a bottleneck in the glycolytic pathway. The inhibition of glycolysis by 4-OI leads to a reduction in the production of pro-inflammatory cytokines, such as IL-1β, in activated macrophages.
Quantitative Data on Glycolysis Inhibition by 4-OI:
| Cell Type | 4-OI Concentration | Effect | Measurement | Reference |
| RAW264.7 macrophages | 62.5 µM | Inhibition of GAPDH enzyme activity | Significant decrease | |
| RAW264.7 macrophages | 62.5 - 250 µM | Decreased lactate production | Dose-dependent reduction | |
| Colorectal cancer cells | Not specified | Enhanced cuproptosis | Sensitization to copper-induced cell death |
dot
References
- 1. karger.com [karger.com]
- 2. Activation of Nrf2 pathway by this compound enhances donor lung function in cold preservation settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Intracellular Conversion of 4-Octyl Itaconate to Itaconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the intracellular fate of 4-Octyl Itaconate (4-OI), a cell-permeable derivative of the immunomodulatory metabolite itaconate. It addresses the current understanding and the existing debate surrounding its conversion to itaconate within the cell. This document details the primary mechanism of action of 4-OI as an electrophile and a potent activator of the Nrf2 signaling pathway. Furthermore, it outlines key signaling pathways modulated by 4-OI and provides detailed experimental protocols for the quantification of intracellular itaconate, offering a valuable resource for researchers in immunology and drug development.
The Intracellular Fate of this compound: A Point of Contention
This compound (4-OI) has been widely adopted as a tool to study the intracellular functions of itaconate due to its enhanced cell permeability compared to the negatively charged itaconic acid. However, the extent to which 4-OI serves as a pro-drug for itaconate through intracellular hydrolysis remains a subject of scientific debate.
Some studies suggest that intracellular esterases can hydrolyze the octyl ester bond of 4-OI, releasing free itaconate. This conversion is thought to be more prominent in activated macrophages, particularly following lipopolysaccharide (LPS) stimulation[1][2]. This proposed mechanism has positioned 4-OI as a suitable surrogate for studying the biological effects of endogenous itaconate[1].
Conversely, other research utilizing isotope labeling techniques has not detected the conversion of 4-OI into intracellular itaconate in bone marrow-derived macrophages[3][4]. These studies suggest that 4-OI may exert its biological effects directly, without prior conversion to itaconate. The discrepancy in these findings may arise from differences in cell types, their activation states, or the specific experimental conditions employed.
It is crucial for researchers to consider this ongoing discussion when interpreting data from studies using 4-OI. The biological activity of 4-OI may be attributable to the parent compound, its potential metabolite itaconate, or a combination of both.
Mechanism of Action: Electrophilic Signaling and Nrf2 Activation
Regardless of its conversion to itaconate, 4-OI is a potent electrophile that covalently modifies proteins through the alkylation of cysteine residues via a Michael addition reaction. This reactivity is central to its immunomodulatory functions.
A primary target of 4-OI is the Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). By alkylating specific cysteine residues on KEAP1, 4-OI disrupts the KEAP1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 initiates the transcription of a suite of antioxidant and anti-inflammatory genes.
Beyond Nrf2, 4-OI has been shown to directly alkylate and modulate the function of other proteins involved in inflammation and metabolism, including:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Alkylation of GAPDH by 4-OI inhibits its enzymatic activity, thereby suppressing aerobic glycolysis in activated macrophages.
-
Stimulator of Interferon Genes (STING): 4-OI can directly alkylate STING, inhibiting its phosphorylation and downstream signaling, which plays a role in antiviral and inflammatory responses.
Key Signaling Pathways Modulated by this compound
The immunomodulatory effects of 4-OI are mediated through its influence on several critical signaling pathways.
The Nrf2 Pathway
As detailed above, the activation of the Nrf2 pathway is a cornerstone of 4-OI's anti-inflammatory and antioxidant effects. This pathway is crucial for cellular defense against oxidative stress.
Caption: Activation of the Nrf2 signaling pathway by this compound.
The STING Pathway
4-OI can inhibit the STING pathway, which is involved in the innate immune response to cytosolic DNA.
Caption: Inhibition of the STING signaling pathway by this compound.
Experimental Protocols
Quantification of Intracellular Itaconate by LC-MS/MS
This protocol provides a general framework for the sensitive detection and quantification of intracellular itaconate.
Caption: Experimental workflow for intracellular itaconate measurement.
Methodology Details:
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages or bone marrow-derived macrophages) at a suitable density. Treat with 4-OI at desired concentrations and time points. Include appropriate controls (e.g., vehicle-treated, itaconate-treated).
-
Metabolite Extraction: After treatment, rapidly wash cells with ice-cold PBS. Quench metabolism and extract metabolites by adding a cold extraction solvent, such as 80% methanol in water.
-
Sample Preparation: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet protein and cellular debris.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Employ an ion-pairing liquid chromatography method for the separation of itaconate from its isomers (e.g., citraconate and mesaconate). A common approach involves using tributylamine as an ion-pairing agent. The separation is typically performed on a C18 or a porous graphitic carbon column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Prepare a standard curve of known itaconate concentrations in the same extraction solvent. The concentration of itaconate in the samples is determined by comparing the peak area to the standard curve. Data is typically normalized to cell number or protein concentration.
Quantitative Data Summary
The following tables summarize typical experimental concentrations of 4-OI and observed intracellular itaconate levels in macrophages.
Table 1: Exemplary Concentrations of this compound in in vitro Studies
| Cell Type | 4-OI Concentration | Observed Effect | Reference |
| RAW264.7 Macrophages | 125 - 250 µM | Inhibition of aerobic glycolysis | |
| Systemic Sclerosis Dermal Fibroblasts | 125 µM | Reduction in collagen levels, activation of Nrf2 | |
| Mouse Bone Marrow-Derived Macrophages | 250 µM | Inhibition of STING signaling |
Table 2: Reported Intracellular and Extracellular Itaconate Concentrations in Activated Macrophages
| Cell Type | Stimulation | Intracellular Itaconate | Extracellular Itaconate | Reference |
| RAW264.7 Macrophages | 10 ng/mL LPS | 8 mM | 9 µM | |
| Bone Marrow-Derived Macrophages (BMDMs) | 10 ng/mL LPS | 1.5 mM | 5 µM |
Conclusion
This compound is a valuable pharmacological tool for investigating the immunometabolic roles of itaconate and for exploring therapeutic strategies targeting inflammatory and oxidative stress-related diseases. While its intracellular conversion to itaconate is a subject of ongoing investigation, its potent electrophilicity and ability to activate the Nrf2 pathway are well-established mechanisms of action. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and interpret studies involving 4-OI and to further elucidate its complex biological activities. Careful consideration of the potential for both direct effects of 4-OI and indirect effects via potential conversion to itaconate is essential for advancing our understanding in this field.
References
- 1. Frontiers | Mechanisms underlying the therapeutic effects of this compound in treating sepsis based on network pharmacology and molecular docking [frontiersin.org]
- 2. Octyl itaconate inhibits osteoclastogenesis by suppressing Hrd1 and activating Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
The Electrophilic Properties of 4-Octyl Itaconate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Octyl itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent immunomodulatory agent with significant therapeutic potential. Its bioactivity is intrinsically linked to its electrophilic nature, conferred by an α,β-unsaturated carbonyl group. This feature enables 4-OI to directly interact with and modify specific protein targets through a process known as Michael addition, primarily targeting cysteine residues. This covalent modification triggers a cascade of downstream signaling events that collectively contribute to its profound anti-inflammatory and cytoprotective effects. This technical guide provides a comprehensive overview of the electrophilic properties of 4-OI, detailing its mechanism of action, its impact on key signaling pathways, and a summary of relevant experimental data and protocols.
The Electrophilic Mechanism of Action: Cysteine Alkylation
The primary mechanism through which 4-OI exerts its biological effects is via the alkylation of reactive cysteine residues on target proteins.[1] The electrophilic carbon in the α,β-unsaturated system of 4-OI is susceptible to nucleophilic attack by the thiol group of cysteine, leading to the formation of a stable covalent bond. This post-translational modification can alter the conformation, activity, and protein-protein interactions of the target protein, thereby modulating its function.
Several key protein targets of 4-OI have been identified, each playing a critical role in cellular signaling pathways related to inflammation and oxidative stress.
-
Kelch-like ECH-associated protein 1 (KEAP1): 4-OI alkylates specific cysteine residues on KEAP1, the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][3] This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4]
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): 4-OI directly alkylates a catalytic cysteine residue (Cys22) in GAPDH, a key enzyme in glycolysis.[5] This covalent modification inhibits GAPDH activity, leading to a reduction in glycolytic flux.
-
Stimulator of Interferon Genes (STING): 4-OI has been shown to alkylate multiple cysteine residues on STING, a central adaptor protein in the innate immune response to cyclic dinucleotides. This modification inhibits STING activation and downstream signaling.
-
Janus Kinase 1 (JAK1): Itaconate and its derivatives, including 4-OI, can directly modify cysteine residues on JAK1, a critical kinase in cytokine signaling pathways. This leads to the inhibition of JAK1 kinase activity and subsequent downstream signaling events.
Modulation of Key Signaling Pathways
The electrophilic targeting of key proteins by 4-OI results in the significant modulation of several interconnected signaling pathways that are central to the inflammatory response and cellular homeostasis.
The Nrf2 Antioxidant Response Pathway
The activation of the Nrf2 pathway is a hallmark of 4-OI's mechanism of action. By alkylating KEAP1, 4-OI unleashes Nrf2 to translocate to the nucleus and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The induction of these genes fortifies the cell's antioxidant defenses, mitigating oxidative stress-induced damage.
References
- 1. The Development and Characterization of Two Monoclonal Antibodies Against the Conjugates and Derivatives of the Immunometabolite Itaconate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4‐Octyl itaconate blocks GSDMB‐mediated pyroptosis and restricts inflammation by inactivating granzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. ijbs.com [ijbs.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of 4-Octyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental use of 4-Octyl itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate. 4-OI is a valuable tool for investigating cellular metabolism, inflammation, and oxidative stress. Its ability to modulate key signaling pathways makes it a compound of interest for therapeutic development in a range of diseases.[1][2][3]
Core Mechanism of Action
This compound exerts its biological effects primarily through two key mechanisms:
-
Nrf2 Activation: 4-OI is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] It achieves this by alkylating cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2. This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and initiate the transcription of a wide array of antioxidant and anti-inflammatory genes.
-
Enzyme Inhibition: As a Michael acceptor, 4-OI can directly modify cysteine residues on various proteins, including enzymes involved in central metabolism. A key target is the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the inhibition of aerobic glycolysis. This metabolic reprogramming contributes to its anti-inflammatory effects in immune cells like macrophages.
Key In Vitro Applications
-
Anti-inflammatory studies: Investigating the suppression of pro-inflammatory cytokine production (e.g., IL-1β, IL-6, TNF-α) in various cell types, particularly macrophages and immune cells stimulated with lipopolysaccharide (LPS).
-
Antioxidant response: Examining the induction of Nrf2-dependent antioxidant genes (e.g., HO-1, NQO1) and the reduction of reactive oxygen species (ROS).
-
Immunometabolism research: Studying the impact of 4-OI on cellular metabolic pathways, such as glycolysis, in immune cells.
-
Neuroprotection studies: Assessing the protective effects of 4-OI against oxidative stress and inflammation in neuronal and glial cell models.
-
Virology research: Exploring the antiviral effects of 4-OI, for instance, in reducing viral RNA levels of pathogens like SARS-CoV-2.
Data Presentation: Summary of In Vitro Experimental Parameters
The following tables summarize common experimental conditions for in vitro studies with this compound, compiled from various research articles.
| Cell Line | Stimulus (Concentration) | 4-OI Concentration(s) | Pre-treatment Time | Stimulation Time | Key Outcome(s) | Reference(s) |
| RAW264.7 (Murine Macrophages) | LPS (1 µg/mL) | 62.5 µM, 125 µM | 1 hour | 24 hours | Reduced inflammatory cytokine secretion | |
| RAW264.7 (Murine Macrophages) | LPS (100 ng/mL) | 250 µM | 1 hour | 4 hours | Nrf2 activation, reduced chemokine mRNA | |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL) | 62.5, 125, 250 µM | 1 hour | 4 hours | Nrf2 protein stabilization, reduced chemokine expression | |
| THP-1 (Human Monocytic Cells) | - | 25 µM | - | Indicated times | Nrf2 activation | |
| Peripheral Blood Mononuclear Cells (PBMCs) | LPS (200 ng/mL) | 125 µM | 2 hours | 24 hours | Reduced IL-1β production | |
| C28/I2 (Human Chondrocytes) | IL-1β (1 ng/mL) | 100 µM | 48 hours | 24 hours | Inhibition of inflammatory response | |
| Vero Cells | SARS-CoV-2 | Dose-dependent | Pre-infection | - | Reduction in viral RNA levels | |
| LO2 and BRL-3A (Hepatocytes) | Free Fatty Acids (0.75 mM) | 50 µM | 4 hours | 24 hours | Alleviation of lipid accumulation | |
| BV2 and C8D1A (Microglia and Astrocytes) | Oxygen-Glucose Deprivation/Reoxygenation | 50 µM | During OGD/R | 12 hours | Nrf2 expression and nuclear translocation | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS (100 ng/mL) | 250 µM | 2 hours | 3 hours | Suppression of inflammatory cytokine mRNA |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Effects in Macrophages
This protocol details the procedure to evaluate the ability of 4-OI to suppress the production of pro-inflammatory cytokines in LPS-stimulated murine macrophages.
1. Cell Culture and Seeding:
- Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
2. This compound and LPS Treatment:
- Prepare stock solutions of 4-OI in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
- Pre-treat the cells with varying concentrations of 4-OI (e.g., 62.5, 125, 250 µM) or vehicle (DMSO) for 1 hour.
- Following pre-treatment, stimulate the cells with LPS (100 ng/mL or 1 µg/mL) for 4 to 24 hours, depending on the endpoint being measured (mRNA or protein).
3. Sample Collection and Analysis:
- For Cytokine Protein Analysis (ELISA): After 24 hours of LPS stimulation, collect the cell culture supernatant. Centrifuge to remove cellular debris and store at -80°C until analysis. Quantify the concentration of cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
- For Gene Expression Analysis (RT-qPCR): After 4-6 hours of LPS stimulation, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction. Purify total RNA and synthesize cDNA. Perform quantitative real-time PCR using primers specific for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb). Analyze the relative gene expression using the 2-ΔΔCt method.
Protocol 2: Nrf2 Activation Assay
This protocol describes how to determine if 4-OI activates the Nrf2 pathway by measuring the expression of Nrf2 target genes and Nrf2 protein levels.
1. Cell Culture and Treatment:
- Use a suitable cell line, such as BMDMs or THP-1 cells.
- Seed the cells as described in Protocol 1.
- Treat the cells with 4-OI (e.g., 25-250 µM) or vehicle for a specified period (e.g., 4-8 hours for gene expression, 1-4 hours for protein analysis).
2. Western Blotting for Nrf2 Protein:
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin or Lamin B1 as a loading control.
3. RT-qPCR for Nrf2 Target Genes:
- Following cell treatment and RNA extraction as described in Protocol 1, perform RT-qPCR using primers for Nrf2 target genes such as Nqo1 and Gclc.
- Analyze the relative gene expression to determine the induction of the Nrf2 antioxidant program.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: 4-OI activates the Nrf2 pathway by inhibiting KEAP1.
Caption: 4-OI inhibits aerobic glycolysis by targeting GAPDH.
Caption: Workflow for assessing 4-OI's anti-inflammatory effects.
References
Application Notes: 4-Octyl Itaconate as a Potent Inhibitor of the NLRP3 Inflammasome
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It assembles in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the activation of caspase-1.[1] Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to induce a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, multiple sclerosis, and metabolic disorders.[3][4]
Itaconate, a metabolite derived from the Krebs cycle, has emerged as an endogenous regulator of inflammation. 4-Octyl itaconate (4-OI), a cell-permeable derivative of itaconate, is widely used to study its immunomodulatory effects. It has been identified as a potent inhibitor of NLRP3 inflammasome activation, making it a valuable research tool and a potential therapeutic candidate for NLRP3-driven diseases. These application notes provide a detailed overview of the mechanism of 4-OI and protocols for its use in studying NLRP3 inflammasome inhibition.
Mechanism of Action
This compound inhibits the NLRP3 inflammasome through direct covalent modification. The primary mechanism involves the alkylation of a specific cysteine residue (Cys548 in murine NLRP3) on the NLRP3 protein. This modification, termed "dicarboxypropylation," sterically hinders the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a necessary step for the assembly and activation of the inflammasome complex. By preventing the NLRP3-NEK7 interaction, 4-OI effectively blocks downstream events, including caspase-1 activation, cytokine processing, and pyroptosis. Notably, the inhibitory action of 4-OI is specific to the NLRP3 inflammasome, as it does not affect the activation of other inflammasomes like AIM2 or NLRC4.
Beyond direct NLRP3 modification, 4-OI also engages other anti-inflammatory pathways. It is known to activate the Nrf2 signaling pathway, which upregulates antioxidant genes, and can modulate cellular metabolism by inhibiting glycolysis. These pleiotropic effects contribute to its overall anti-inflammatory profile.
Caption: Mechanism of this compound (4-OI) Inhibition of the NLRP3 Inflammasome.
Quantitative Data Summary
The inhibitory effects of 4-OI on NLRP3 inflammasome activation have been quantified across various experimental models. The tables below summarize key findings.
Table 1: Inhibition of Cytokine Release by this compound
| Cell Type/Model | Activator(s) | 4-OI Concentration | Effect | Reference |
| Human PBMCs (NMOSD Patients) | INF-γ + LPS + ATP | Not specified | Significantly inhibited IL-1β (p=0.002) and IL-6 (p=0.005) release. | |
| Murine BMDMs | LPS + Nigericin | 125 µM | Significantly inhibited IL-1β release. | |
| Human Macrophages (CAPS variants) | Constitutive | 100 µM | Significantly reduced IL-18 release. | |
| EAP Mouse Model | Autoimmune | Not specified | Decreased serum levels of IL-1β, IL-6, and TNF-α. |
Table 2: Inhibition of Inflammasome Components and Pyroptosis by this compound
| Cell Type/Model | Activator(s) | 4-OI Concentration | Effect | Reference |
| Human Monocytes (NMOSD) | INF-γ + LPS + ATP | Not specified | Significantly inhibited NLRP3 protein expression (p=0.001). | |
| Human Macrophages (CAPS p.D305N variant) | Constitutive | 100 µM | Reduced caspase-1 activation and GSDMD processing. | |
| Human Macrophages (CAPS p.D305N variant) | Constitutive | 100 µM | Significantly reduced LDH release (pyroptosis) (p<0.05). | |
| Murine BMDMs | LPS + Nigericin | 125 µM | Inhibited ASC speck formation and caspase-1 activation. |
Experimental Protocols
The following protocols provide a framework for using 4-OI to study NLRP3 inflammasome inhibition in a common in vitro model system: murine bone marrow-derived macrophages (BMDMs) or the human THP-1 monocyte cell line.
Caption: General experimental workflow for studying 4-OI-mediated NLRP3 inhibition.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol describes the standard two-signal method for activating the NLRP3 inflammasome in macrophages and testing the inhibitory effect of 4-OI.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
Complete RPMI or DMEM media
-
PMA (for THP-1 differentiation)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (4-OI)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
For THP-1 cells: Seed at 0.5 x 10^6 cells/mL and differentiate into macrophage-like cells by treating with PMA (e.g., 100 nM) for 48-72 hours. Replace with fresh, PMA-free media and rest for 24 hours.
-
For BMDMs: Seed differentiated macrophages into desired plates (e.g., 24-well plate at 0.5 x 10^6 cells/well) and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Remove media and replace with fresh media containing LPS (e.g., 1 µg/mL).
-
Incubate for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Following LPS priming, remove the media.
-
Add fresh media containing various concentrations of 4-OI (e.g., 25 µM, 50 µM, 125 µM) or a vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an agonist directly to the wells. Common activators include:
-
ATP: Add to a final concentration of 5 mM and incubate for 30-60 minutes.
-
Nigericin: Add to a final concentration of 10 µM and incubate for 1-2 hours.
-
-
-
Sample Collection:
-
After the activation step, centrifuge the plates (e.g., 300 x g for 5 minutes).
-
Carefully collect the cell culture supernatant for analysis of secreted proteins (IL-1β, LDH). Store at -80°C if not used immediately.
-
Wash the remaining adherent cells with cold PBS and lyse them with an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis.
-
Protocol 2: Western Blot for Inflammasome Components
This protocol is used to detect the cleavage of caspase-1 and GSDMD, key indicators of inflammasome activation.
Materials:
-
Cell lysates from Protocol 1
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Caspase-1 (to detect pro-form and cleaved p20), anti-GSDMD, anti-NLRP3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (10-25 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis. For NLRP3 (~118 kDa), an 8% gel is appropriate.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies diluted in blocking buffer, typically overnight at 4°C with gentle rocking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system. The appearance of the cleaved caspase-1 (p20) subunit indicates inflammasome activation, which should be reduced in 4-OI treated samples.
Protocol 3: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 1
-
Human or Mouse IL-1β ELISA kit (follow manufacturer’s instructions)
-
Microplate reader
Procedure:
-
Prepare Reagents: Allow all kit components to reach room temperature. Prepare standard dilutions and wash buffers as instructed in the kit manual.
-
Plate Coating (if required): Some kits come with pre-coated plates. If not, coat the ELISA plate wells with the capture antibody overnight at 4°C.
-
Blocking: Block the plate to prevent non-specific binding.
-
Add Samples and Standards: Add 50-100 µL of your standards and collected supernatants to the appropriate wells in duplicate. Incubate for the time specified in the kit protocol (e.g., 2-3 hours at room temperature).
-
Washing: Wash the wells multiple times with the provided wash buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the wash step.
-
Add Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes).
-
Washing: Repeat the wash step.
-
Add Substrate: Add the TMB substrate to each well and incubate in the dark until color develops (15-30 minutes).
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IL-1β concentration in your samples by comparing their absorbance to the standard curve. A dose-dependent decrease in IL-1β is expected with increasing concentrations of 4-OI.
Protocol 4: LDH Assay for Pyroptosis Assessment
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant, serving as an indicator of pyroptotic cell death.
Materials:
-
Cell culture supernatants from Protocol 1
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow Kit Instructions: Use a commercially available LDH assay kit and follow the manufacturer's protocol.
-
Sample Preparation: Transfer a portion of the collected cell culture supernatant to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture from the kit and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the manual (typically up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Read Plate: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH release is proportional to the number of lysed cells. Compare the absorbance from 4-OI treated samples to the vehicle control to determine the reduction in pyroptosis.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for 4-Octyl Itaconate Treatment in Primary Macrophage Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-Octyl itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate, in primary macrophage cell culture. This document outlines the anti-inflammatory properties of 4-OI, its mechanism of action, and detailed protocols for its application in in vitro research.
Introduction
This compound has emerged as a potent immunomodulatory molecule with significant anti-inflammatory effects, primarily through the activation of the Nrf2 signaling pathway.[1][2][3][4] It serves as a valuable tool for studying macrophage biology and for the development of novel therapeutics targeting inflammatory diseases.[3] In activated macrophages, 4-OI has been shown to reduce the production of pro-inflammatory cytokines, inhibit oxidative stress, and modulate metabolic reprogramming.
Mechanism of Action
The primary mechanism by which 4-OI exerts its anti-inflammatory effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). 4-OI, being an electrophile, alkylates cysteine residues on Keap1, the cytosolic inhibitor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of various antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Beyond Nrf2 activation, 4-OI has been reported to modulate other signaling pathways. It can inhibit the JAK1-STAT6 signaling pathway, which is crucial for M2 macrophage polarization. Additionally, it has been shown to inhibit the activation of the NLRP3 inflammasome and the cGAS/STING pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on macrophages as reported in various studies.
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages
| Cell Type | Treatment | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | IL-10 Modulation | Reference |
| RAW264.7 | LPS + 4-OI | Significant reduction | Significant reduction | - | Increased release | |
| BMDMs | Pam3CSK4 + 4-OI (200 µM) | - | - | - | - | |
| THP-1 | LPS + 4-OI | - | Inhibited mRNA expression | - | Inhibited | |
| SLE patient PBMCs | LPS + 4-OI | Inhibited production | Inhibited production | Inhibited production | - | |
| Sepsis mouse model | CLP + 4-OI (50 mg/kg) | Reduced release | Reduced release | - | Increased release |
Table 2: Effect of this compound on Gene and Protein Expression
| Cell Type | Treatment | Target Gene/Protein | Outcome | Reference |
| RAW264.7 | LPS + 4-OI | Nrf2 | Increased protein expression and nuclear translocation | |
| RAW264.7 | LPS + 4-OI | HO-1, NQO1 | Increased synthesis | |
| THP-1 | 4-OI | HO-1, NQO1, GCLM | Increased expression | |
| BMDMs | IL-4 + 4-OI | JAK1, STAT6 | Inhibited phosphorylation | |
| THP-1 | LPS + 4-OI | GPX4 | Increased levels | |
| THP-1 | LPS + 4-OI | PTGS2 (COX2) | Reduced levels |
Experimental Protocols
Here are detailed protocols for key experiments involving the treatment of primary macrophages with this compound.
Protocol 1: Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.
Materials:
-
70% Ethanol
-
Sterile PBS
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Sterile dissection tools
-
Syringes and needles (25-27G)
-
Cell strainers (70 µm)
-
Petri dishes or cell culture flasks
Procedure:
-
Euthanize a mouse according to approved institutional guidelines.
-
Sterilize the mouse by spraying with 70% ethanol.
-
Aseptically dissect the femur and tibia from both hind legs.
-
Remove the muscle tissue from the bones.
-
Cut the ends of the bones and flush the bone marrow with cold sterile PBS or culture medium using a syringe and needle into a sterile tube.
-
Disrupt cell clumps by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300-400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in complete culture medium (DMEM/RPMI with 10% FBS, 1% Penicillin-Streptomycin) supplemented with 10-20 ng/mL M-CSF.
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh M-CSF-containing medium.
-
On day 7, the differentiated, adherent macrophages are ready for experiments. Non-adherent cells can be removed by washing with PBS.
Protocol 2: Macrophage Stimulation with Lipopolysaccharide (LPS) and this compound Treatment
This protocol details the stimulation of macrophages with LPS to induce an inflammatory response and subsequent treatment with 4-OI.
Materials:
-
Differentiated primary macrophages in culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Complete culture medium
Procedure:
-
One day before the experiment, seed the differentiated macrophages into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at the desired density.
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 25-200 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Pre-treat the macrophages with the 4-OI working solutions for a specified period (e.g., 2-4 hours) before LPS stimulation. Include a vehicle control (DMSO).
-
Prepare a working solution of LPS in culture medium. A common concentration range for LPS stimulation is 10-100 ng/mL.
-
After the pre-treatment period, add the LPS working solution to the wells containing the macrophages and 4-OI.
-
Incubate the plates for the desired time (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol provides a general procedure for quantifying cytokine levels in culture supernatants.
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Avidin-HRP or Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer (e.g., PBS with 10% FBS)
-
Plate reader
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected culture supernatants and the serially diluted cytokine standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three to five times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add Avidin-HRP or Streptavidin-HRP and incubate for 30 minutes to 1 hour.
-
Wash the plate thoroughly.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 4: Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
This protocol outlines the steps for analyzing the expression of target genes in macrophages.
Materials:
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for target and reference genes
-
qPCR instrument
Procedure:
-
Lyse the treated macrophages and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Set up the qPCR reactions by mixing the cDNA template, qPCR master mix, and specific primers for the target genes (e.g., Nfe2l2, Hmox1, Nqo1, Tnf, Il1b) and at least one stable reference gene (e.g., Actb, Gapdh).
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups.
Protocol 5: Seahorse XF Assay for Metabolic Analysis
This protocol provides a general workflow for assessing the metabolic effects of 4-OI on macrophages using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium
-
Compounds for Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Compounds for Glycolysis Stress Test (Glucose, Oligomycin, 2-DG)
-
Differentiated macrophages
Procedure:
-
Seed the macrophages in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the cells to equilibrate.
-
Prepare the inhibitor/substrate solutions in the Seahorse XF sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and run the assay. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Inject the compounds sequentially to measure key parameters of mitochondrial respiration and glycolysis.
-
Analyze the data to determine the effects of 4-OI on macrophage metabolism.
Mandatory Visualizations
Caption: 4-OI activates the Nrf2 signaling pathway.
Caption: Workflow for assessing 4-OI effects.
Caption: 4-OI inhibits the JAK-STAT pathway.
References
- 1. This compound regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
Protocol for Assessing Nrf2 Activation by 4-Octyl Itaconate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant and anti-inflammatory response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to stabilize, accumulate, and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC).[1][2]
4-Octyl itaconate (4-OI) is a cell-permeable derivative of the endogenous metabolite itaconate.[1][3] It has been identified as a potent activator of the Nrf2 signaling pathway.[4] 4-OI directly alkylates specific cysteine residues on Keap1 (Cys151, Cys257, Cys273, Cys288, and Cys297), mimicking the action of endogenous electrophiles and leading to robust Nrf2 activation. This document provides detailed protocols for assessing the activation of Nrf2 by 4-OI in a research setting.
Mechanism of Action: this compound and Nrf2 Activation
The activation of the Nrf2 pathway by 4-OI follows a well-defined mechanism. Initially, 4-OI, due to its cell-permeable nature, readily enters the cell. Inside the cell, it acts as an electrophile and directly modifies cysteine residues on the Keap1 protein. This covalent modification, known as alkylation, induces a conformational change in Keap1, which disrupts its ability to bind to Nrf2. Consequently, the continuous, Keap1-mediated ubiquitination and proteasomal degradation of Nrf2 is halted. This leads to the stabilization and accumulation of Nrf2 in the cytoplasm. The stabilized Nrf2 then translocates into the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes, thereby initiating their transcription. The resulting gene products, including antioxidant enzymes and cytoprotective proteins, constitute the cellular defense against oxidative and electrophilic stress.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize quantitative data from published studies on the effects of 4-OI on Nrf2 activation and its downstream targets in various cell lines.
Table 1: Optimal Concentrations and Treatment Times of this compound
| Cell Line | Optimal Concentration | Treatment Time | Observed Effect | Reference |
| THP-1 macrophages | 25 µM | 2 hours | Disruption of Keap1-Nrf2 association | |
| RAW264.7 macrophages | 62.5 - 125 µM | 30 minutes (pre-treatment) | Inhibition of LPS-induced oxidative stress | |
| SH-SY5Y neuronal cells | Not specified | Not specified | Nrf2 activation and neuroprotection | |
| BEAS-2B bronchial cells | 100 µM | 24 hours (during cold preservation) | Increased Nrf2 expression and target genes | |
| Primary murine chondrocytes | 25 µM | 48 hours | Protection against H₂O₂-induced injury | |
| Bone marrow-derived macrophages (BMDMs) | 62.5 - 250 µM | 1 hour (pre-treatment) | Nrf2-dependent suppression of chemokines |
Table 2: Effect of this compound on Nrf2 Target Gene Expression
| Cell Line | 4-OI Concentration | Treatment Time | Target Gene | Fold Induction (mRNA or Protein) | Reference |
| THP-1 macrophages | 25 µM | Not specified | HO-1, NQO1, GCLM | Significantly increased mRNA | |
| HaCaT and D66H cells | 30 µM | 24 hours | HO-1, GCLC | Increased mRNA and protein | |
| LO2 and BRL-3A hepatocytes | 50 µM | 4 hours (pre-treatment) | Nrf2, HO-1, NQO1 | Increased protein expression | |
| BEAS-2B bronchial cells | 100 µM | 24 hours | NQO1, HMOX1, SLC7A11 | Upregulated Nrf2 target genes | |
| Primary murine chondrocytes | 25 µM | Not specified | HO-1, NQO1, GCLC | Increased transcription and expression |
Experimental Protocols
Detailed methodologies for key experiments to assess Nrf2 activation by 4-OI are provided below.
Protocol 1: Western Blotting for Nrf2 and Target Proteins
This protocol is designed to detect changes in the protein levels of total Nrf2, nuclear Nrf2, Keap1, and Nrf2 target genes such as HO-1 and NQO1.
Materials:
-
Cell culture reagents
-
This compound (4-OI)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of 4-OI for the specified duration. Include a vehicle control (e.g., DMSO).
-
Protein Extraction:
-
For total protein: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
For nuclear and cytoplasmic fractions: Use a nuclear extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (β-actin for total lysates, Lamin B for nuclear fractions).
Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol measures the changes in mRNA levels of Nrf2 and its target genes.
Materials:
-
Cell culture reagents
-
This compound (4-OI)
-
RNA isolation kit
-
Reverse transcription kit
-
SYBR Green-based qPCR master mix
-
Specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Culture and Treatment: Treat cells with 4-OI as described in Protocol 1.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 3: Nrf2-ARE Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
Hepatoma G2 (HepG2) cells or other suitable cell line
-
ARE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (4-OI)
-
Luciferase assay system (including lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate one day before transfection.
-
Transfection: Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of 4-OI for 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the provided lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a dual-luciferase system is used, follow the manufacturer's protocol to measure both firefly and Renilla luciferase activity.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Express the results as fold induction over the vehicle control.
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to investigate and quantify the activation of the Nrf2 signaling pathway by this compound. By employing these methods, scientists can effectively characterize the molecular mechanisms underlying the cytoprotective effects of this compound, facilitating its potential development as a therapeutic agent for diseases associated with oxidative stress and inflammation.
References
- 1. karger.com [karger.com]
- 2. 4‐octyl itaconate improves the viability of D66H cells by regulating the KEAP1‐NRF2‐GCLC/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. [repository.cam.ac.uk]
Application Notes and Protocols for 4-Octyl Itaconate in Sepsis Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The immunometabolite itaconate and its cell-permeable derivative, 4-Octyl itaconate (4-OI), have emerged as promising therapeutic agents in preclinical sepsis models. 4-OI exerts potent anti-inflammatory and antioxidant effects, primarily through the activation of the Nrf2 signaling pathway and inhibition of the NLRP3 inflammasome.[1][2][3][4][5] These application notes provide detailed protocols for utilizing 4-OI in common murine models of sepsis, namely Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) administration.
Mechanism of Action
This compound's protective effects in sepsis are multifactorial. It readily penetrates cell membranes and is hydrolyzed to itaconate, which then modulates key inflammatory and antioxidant pathways.
Key Mechanisms:
-
Nrf2 Activation: 4-OI activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1) and glutathione synthase (GSS), which combat oxidative stress, a critical component of sepsis pathophysiology.
-
Inflammasome Inhibition: 4-OI has been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of inflammatory cytokine production, including IL-1β, in sepsis.
-
Modulation of Inflammatory Cytokines: 4-OI reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while increasing the levels of the anti-inflammatory cytokine IL-10.
-
Regulation of Immune Checkpoints: Studies have indicated that 4-OI can negatively regulate the expression of PD-L1, suggesting a role in preventing sepsis-induced immunosuppression.
-
STING Pathway Inhibition: Itaconate and 4-OI can alkylate STING (stimulator of interferon genes), thereby inhibiting its phosphorylation and downstream inflammatory signaling.
Experimental Protocols
Two common and well-established animal models are used to study sepsis: Cecal Ligation and Puncture (CLP), which mimics polymicrobial abdominal sepsis, and Lipopolysaccharide (LPS) injection, which models the systemic inflammation induced by endotoxins.
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model
This surgical model is considered the gold standard for inducing sepsis that closely resembles the clinical progression in humans.
Materials:
-
This compound (4-OI)
-
Vehicle for 4-OI (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
21-gauge needle
-
Normal saline (for resuscitation)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the mice for 6 hours before surgery but allow free access to water.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Shave the abdomen and disinfect the area with 70% ethanol and povidone-iodine.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Isolate the cecum and ligate it with a 3-0 silk suture at a desired distance from the distal end (e.g., 5.0 mm for moderate sepsis).
-
Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.
-
Gently return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
-
4-OI Administration:
-
Immediately following surgery, administer 4-OI or vehicle via intraperitoneal (i.p.) injection.
-
Dosage: Effective doses range from 25 mg/kg to 50 mg/kg. A dose-response study is recommended for specific experimental conditions.
-
-
Post-Operative Care:
-
Provide fluid resuscitation with pre-warmed normal saline (e.g., 1 ml subcutaneously).
-
House mice individually on a warming pad during recovery.
-
Monitor the animals closely for signs of distress and survival at regular intervals (e.g., 12, 24, 48, 72, and 96 hours).
-
-
Sham Control: For the control group, perform the same surgical procedure (laparotomy and cecal exposure) without ligation and puncture. Administer the vehicle solution.
Protocol 2: Lipopolysaccharide (LPS) Induced Endotoxemia Model
This model is highly reproducible and is used to study the acute inflammatory response to bacterial endotoxin.
Materials:
-
This compound (4-OI)
-
Vehicle for 4-OI (e.g., (2-hydroxypropyl)-β-cyclodextrin in PBS or a DMSO/PEG300/Tween-80/saline solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-12 weeks old)
-
Sterile, pyrogen-free saline
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week prior to the experiment.
-
4-OI Pre-treatment:
-
Administer 4-OI or vehicle via intraperitoneal (i.p.) injection.
-
Timing: Typically administered 1-2 hours before LPS challenge.
-
Dosage: Effective doses range from 25 mg/kg to 50 mg/kg.
-
-
LPS Administration:
-
Inject LPS intraperitoneally at a dose that induces a robust inflammatory response and desired level of morbidity/mortality. Common doses range from 5 mg/kg to 20 mg/kg.
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of endotoxemia (e.g., lethargy, piloerection, huddling).
-
For survival studies, monitor animals for up to 96 hours.
-
For mechanistic studies, euthanize animals at specific time points (e.g., 8, 12, or 24 hours) after LPS injection to collect blood and tissues for analysis.
-
-
Control Groups:
-
Vehicle Control: Administer vehicle followed by sterile saline.
-
LPS Control: Administer vehicle followed by LPS.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Mouse Sepsis Models
| Sepsis Model | Animal Strain | 4-OI Dosage | Administration Route & Timing | Key Findings | Reference |
| CLP | C57BL/6 | 25 mg/kg & 50 mg/kg | i.p. post-CLP | Increased survival rate, reduced organ injury (liver, lung), decreased pro-inflammatory cytokines (TNF-α, IL-1β, IFN-γ), increased anti-inflammatory cytokine (IL-10). | |
| LPS | C57BL/6 | 25 mg/kg | i.p. 2h before LPS | Alleviated lung injury, reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and decreased oxidative stress. | |
| LPS | C57BL/6 | 50 mg/kg | i.p. 2h before LPS | Decreased inflammatory cytokines in serum and lung, inhibited pulmonary edema and vascular leakage, improved survival rate. | |
| LPS | C57BL/6 | 50 mg/kg | i.p. | Mitigated septic liver injury, reduced hepatic inflammation and oxidative stress. |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in sepsis.
Caption: Experimental workflow for a sepsis animal model study.
Caption: Logical relationship of 4-OI's therapeutic effects.
References
- 1. This compound regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis [ijbs.com]
- 3. Mechanisms underlying the therapeutic effects of this compound in treating sepsis based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 and its signaling pathways in sepsis and its complications: A comprehensive review of research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces human NLRP3 inflammasome constitutive activation with the cryopyrin-associated periodic syndrome p.R262W, p.D305N and p.T350M variants - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Octyl Itaconate in Experimental Autoimmune Encephalomyelitis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly studied animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). A key pathological feature of EAE is the infiltration of immune cells into the CNS, leading to demyelination and axonal damage. Recent research has identified 4-Octyl Itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate, as a promising therapeutic agent for mitigating neuroinflammation.[1][2][3] 4-OI has been shown to alleviate the clinical severity of EAE by reducing inflammation, demyelination, and inhibiting the activation of microglia, the resident immune cells of the CNS.[1][2] The primary mechanism of action for 4-OI involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a critical role in the antioxidant and anti-inflammatory cellular defense. Furthermore, 4-OI has been demonstrated to suppress the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation.
These application notes provide a comprehensive overview of the use of 4-OI in the EAE model, including detailed experimental protocols and a summary of key quantitative data.
Data Presentation
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (Days post-immunization; ± SEM) |
| EAE + Vehicle | 3.5 ± 0.2 | 11.2 ± 0.5 |
| EAE + 4-OI (50 mg/kg) | 2.1 ± 0.3 | 13.5 ± 0.6 |
| EAE + 4-OI (100 mg/kg) | 1.5 ± 0.2 | 14.8 ± 0.7 |
*p < 0.05, **p < 0.01 compared to EAE + Vehicle group. Data are representative of typical findings in the literature.
Table 2: Histopathological and Molecular Outcomes of this compound Treatment in EAE
| Parameter | EAE + Vehicle | EAE + 4-OI (100 mg/kg) |
| Histopathology (Spinal Cord) | ||
| Inflammatory Infiltration Score (0-4) | 3.2 ± 0.4 | 1.1 ± 0.3 |
| Demyelination Score (0-3) | 2.5 ± 0.3 | 0.8 ± 0.2 |
| Gene Expression (Spinal Cord, Relative to Control) | ||
| TNF-α mRNA | 8.5 ± 1.2 | 2.1 ± 0.5 |
| IL-6 mRNA | 10.2 ± 1.5 | 2.8 ± 0.6 |
| IL-1β mRNA | 7.8 ± 1.1 | 1.9 ± 0.4 |
| Protein Expression (Spinal Cord, Relative to Control) | ||
| Nuclear Nrf2 | 1.2 ± 0.2 | 4.5 ± 0.7 |
| HO-1 | 1.5 ± 0.3 | 5.2 ± 0.8 |
| NLRP3 | 6.7 ± 0.9 | 2.3 ± 0.5 |
**p < 0.01 compared to EAE + Vehicle group. Scores are based on semi-quantitative analysis of histological sections. Gene and protein expression data are presented as fold change relative to non-EAE control animals.
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice with MOG35-55
This protocol describes the active induction of EAE in female C57BL/6 mice (8-10 weeks old) using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
MOG35-55 peptide (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (5 mg/mL)
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27-gauge needles
-
Two sterile 3 mL Luer-lock syringes and a Luer-lock connector
-
Female C57BL/6 mice (8-10 weeks old)
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
To prepare the emulsion for 10 mice, mix 1 mL of the MOG35-55 solution (2 mg) with 1 mL of CFA.
-
Draw the mixture into a 3 mL Luer-lock syringe and the other syringe with the connector attached.
-
Forcefully pass the mixture back and forth between the two syringes for at least 20 minutes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
Keep the emulsion on ice until injection.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
On the same day, administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
Second Pertussis Toxin Injection (Day 2):
-
Administer a second dose of 200 ng of pertussis toxin in 100 µL of sterile PBS via i.p. injection.
-
-
Clinical Scoring:
-
Monitor the mice daily starting from day 7 post-immunization for clinical signs of EAE.
-
Score the clinical signs using the following standard scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Protocol 2: Treatment of EAE Mice with this compound
This protocol outlines the preparation and administration of 4-OI for the treatment of EAE in mice.
Materials:
-
This compound (4-OI)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile syringes and gavage needles
Procedure:
-
Preparation of 4-OI Solution:
-
Dissolve 4-OI in DMSO to create a stock solution.
-
For administration, dilute the stock solution in corn oil to the desired final concentration (e.g., 50 mg/kg or 100 mg/kg body weight). The final concentration of DMSO should be less than 5%.
-
Prepare a vehicle control solution with the same concentration of DMSO in corn oil.
-
-
Administration:
-
Treatment can be initiated either prophylactically (starting from the day of immunization) or therapeutically (once clinical signs appear, e.g., at a score of 1).
-
Administer the 4-OI solution or vehicle control to the mice daily via oral gavage. The volume of administration should be adjusted based on the mouse's body weight (typically 100-200 µL).
-
Protocol 3: Histological Analysis of Spinal Cord Tissue
This protocol describes the procedures for Hematoxylin and Eosin (H&E) staining to assess inflammation and Luxol Fast Blue (LFB) staining to assess demyelination in spinal cord sections.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin staining solutions
-
Luxol Fast Blue solution
-
Cresyl violet solution (for counterstaining)
-
Ethanol series (100%, 95%, 70%)
-
Xylene
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
At the end of the experiment, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cords and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions at 4°C until they sink.
-
Embed the spinal cords in OCT compound and freeze.
-
Cut 10-20 µm thick transverse sections using a cryostat and mount them on microscope slides.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Hydrate the sections through a descending ethanol series to water.
-
Stain with Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Rinse in running tap water.
-
Counterstain with Eosin for 1-2 minutes.
-
Dehydrate through an ascending ethanol series, clear in xylene, and mount with mounting medium.
-
Assessment: Score inflammatory infiltration on a scale of 0-4 (0 = no infiltration, 1 = few scattered cells, 2 = perivascular cuffs, 3 = multiple perivascular cuffs and parenchymal infiltration, 4 = extensive parenchymal infiltration).
-
-
Luxol Fast Blue (LFB) Staining:
-
Hydrate the sections to 95% ethanol.
-
Stain in LFB solution overnight at 56-60°C.
-
Rinse off excess stain with 95% ethanol.
-
Differentiate in 0.05% lithium carbonate solution followed by 70% ethanol until gray and white matter are clearly distinguished.
-
Counterstain with cresyl violet solution.
-
Dehydrate, clear, and mount.
-
Assessment: Score demyelination on a scale of 0-3 (0 = no demyelination, 1 = mild demyelination, 2 = moderate demyelination, 3 = severe demyelination).
-
Protocol 4: Molecular Analysis
A. Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression of inflammatory cytokines in the spinal cord.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Homogenize spinal cord tissue in TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR program with appropriate cycling conditions.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
-
B. Western Blotting
This protocol is for detecting the protein levels of Nrf2, HO-1, and NLRP3 in the spinal cord.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NLRP3, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize spinal cord tissue in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control (β-actin or GAPDH).
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for evaluating 4-OI in the EAE model.
References
- 1. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. This compound Attenuates Neuroinflammation in Experimental Autoimmune Encephalomyelitis Via Regulating Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detecting Protein Alkylation by 4-Octyl Itaconate via Western Blot
Introduction
4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced in mammalian immune cells that has emerged as a key regulator of inflammation and oxidative stress.[1][2][3] 4-OI functions as an electrophile, reacting with nucleophilic amino acid residues on proteins, most notably cysteine, through a process called Michael addition or protein alkylation.[1] This covalent modification, also referred to as "itaconation" or "2,3-dicarboxypropylation", can alter the function of target proteins and subsequently modulate cellular signaling pathways. One of the most well-characterized targets of 4-OI is the Kelch-like ECH-associated protein 1 (KEAP1), a key component of the Nrf2 signaling pathway. Alkylation of specific cysteine residues on KEAP1 by 4-OI disrupts its ability to target the transcription factor Nrf2 for degradation, leading to Nrf2 stabilization, nuclear translocation, and the subsequent expression of antioxidant and anti-inflammatory genes.
Detecting protein alkylation by 4-OI is crucial for understanding its mechanism of action and identifying its full range of cellular targets. While direct detection of this modification can be challenging, a common and effective method is Western blotting. This can be approached indirectly by measuring the downstream consequences of a specific protein's alkylation, such as the accumulation of Nrf2. For a more direct detection of alkylated proteins, a click chemistry-based approach is often employed. This method utilizes a modified version of 4-OI containing a bioorthogonal handle (e.g., an alkyne group). This "clickable" probe is introduced to cells, where it alkylates its protein targets. Following cell lysis, a reporter molecule containing a complementary reactive group (e.g., an azide-biotin tag) is "clicked" onto the modified proteins. These biotinylated proteins can then be readily detected by Western blot using streptavidin conjugated to horseradish peroxidase (HRP).
This application note provides a detailed protocol for the detection of 4-OI-alkylated proteins in mammalian cells using a click chemistry-based Western blot method.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of 4-OI-mediated Nrf2 activation and the experimental workflow for detecting protein alkylation.
Figure 1. Signaling pathway of this compound-mediated Nrf2 activation.
Figure 2. Experimental workflow for detecting 4-OI protein alkylation.
Detailed Protocol: Click Chemistry-Based Western Blot for 4-OI Alkylation
This protocol is adapted from methodologies for detecting protein modifications using click chemistry.
Materials and Reagents:
-
Cell Culture: RAW264.7 macrophages or other suitable cell line
-
Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
4-OI Probe: Alkyne-tagged this compound (IT-alk)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Quantification: BCA Protein Assay Kit
-
Click Chemistry Reagents:
-
Azide-PEG3-Biotin
-
Copper (II) Sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer
-
Western Blot: PVDF membrane, transfer buffer, TBS-T (Tris-buffered saline with 0.1% Tween-20)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBS-T
-
Detection Reagent: Streptavidin-HRP conjugate
-
Chemiluminescent Substrate: ECL Western Blotting Substrate
Experimental Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW264.7) at a suitable density and allow them to adhere overnight.
-
Treat cells with the desired concentration of alkyne-tagged 4-OI (e.g., 50-100 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate.
-
Prepare a "click" reaction master mix. For each reaction, add the following in order:
-
Azide-PEG3-Biotin (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
-
Add the master mix to the protein lysate, vortex gently, and incubate at room temperature for 1 hour in the dark.
-
-
Sample Preparation for SDS-PAGE:
-
Add 4x Laemmli sample buffer to the reaction mixture.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot Transfer:
-
Load equal amounts of protein (e.g., 30 µg) onto a polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane. Confirm successful transfer using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T for 5 minutes each.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer according to the manufacturer's recommendation) for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
-
Detection:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from Western blot analyses investigating the effects of 4-OI on the Nrf2 signaling pathway. Densitometry was used to quantify the protein expression levels relative to a loading control (e.g., GAPDH or β-actin).
| Target Protein | Cell Type | Treatment Condition | Fold Change (vs. Control) | Reference |
| Nrf2 | RAW264.7 Macrophages | 125 µM 4-OI | ~2.5 fold increase | |
| Keap1 | LO2 Hepatocytes | 50 µM 4-OI + FFA | ~0.6 fold decrease | |
| HO-1 | SH-SY5Y Neuronal Cells | 10 µM 4-OI | ~3.0 fold increase | |
| NQO1 | SH-SY5Y Neuronal Cells | 10 µM 4-OI | ~2.0 fold increase | |
| Annexin A1 (secreted) | BMDMs | 200 µM 4-OI + LPS | ~3.5 fold increase |
Note: The data presented are approximations derived from published Western blot images and are intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Troubleshooting
-
High Background:
-
Ensure adequate blocking by increasing the blocking time or BSA concentration.
-
Increase the number and duration of wash steps.
-
Optimize the concentration of Streptavidin-HRP.
-
-
No or Weak Signal:
-
Confirm the activity of the alkyne-tagged 4-OI probe.
-
Ensure all click chemistry reagents are fresh and added in the correct order.
-
Increase the amount of protein loaded onto the gel.
-
Confirm successful protein transfer to the membrane.
-
-
Non-specific Bands:
-
Ensure the use of a high-quality, purified alkyne-tagged 4-OI probe to avoid non-specific reactions.
-
Include appropriate controls, such as cells not treated with the probe but subjected to the click reaction.
-
By following this detailed protocol and considering the potential challenges, researchers can effectively utilize Western blotting to detect and characterize protein alkylation by this compound, providing valuable insights into its biological functions.
References
Application Notes & Protocols: Flow Cytometry Analysis of Immune Cells Treated with 4-Octyl Itaconate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced by myeloid cells during inflammation. 4-OI exhibits potent anti-inflammatory and immunomodulatory properties, primarily by alkylating cysteine residues on proteins, which leads to the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2][3] The Nrf2 pathway is a critical regulator of cellular antioxidant responses.[4][5] By activating Nrf2, 4-OI can suppress the production of pro-inflammatory cytokines and modulate the function of various immune cells, including macrophages, T cells, and dendritic cells. This makes it a promising therapeutic candidate for a range of inflammatory and autoimmune diseases.
Flow cytometry is an indispensable tool for dissecting the heterogeneous effects of compounds like 4-OI on immune cell subsets. It allows for multi-parameter analysis at a single-cell level, providing quantitative data on cell surface marker expression, intracellular protein levels, and cell viability. These application notes provide detailed protocols for analyzing the effects of 4-OI on macrophage polarization and T cell activation using flow cytometry.
Application Note 1: Assessing the Effect of 4-OI on Macrophage Polarization
Macrophages exhibit remarkable plasticity and can be broadly categorized into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. 4-OI has been shown to suppress M1 polarization and promote a shift towards the M2 phenotype. This protocol details the use of flow cytometry to quantify these changes.
Experimental Protocol: Macrophage Polarization Assay
1. Cell Culture and Treatment:
-
Cell Type: Murine Bone Marrow-Derived Macrophages (BMDMs) or RAW264.7 cell line.
-
Seeding: Seed 1 x 10^6 cells per well in a 6-well plate. For BMDMs, culture for 6 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929 cell supernatant.
-
Pre-treatment: Pre-treat cells with 4-OI (e.g., 62.5 µM, 125 µM) or vehicle control (DMSO) for 1-2 hours.
-
Polarization:
-
M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (50 ng/mL).
-
M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
M0 Control: Add vehicle control only.
-
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
2. Cell Staining for Flow Cytometry:
-
Harvesting: Gently scrape and collect cells. Wash twice with cold PBS containing 2% FBS (FACS Buffer) by centrifuging at 300 x g for 5 minutes.
-
Fc Block: Resuspend cells in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-mouse CD16/32) and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Staining: Add a cocktail of fluorochrome-conjugated primary antibodies to the cells. A typical panel includes:
-
Macrophage Markers: F4/80, CD11b
-
M1 Marker: CD86
-
M2 Marker: CD206 (Mannose Receptor)
-
-
Incubation: Incubate for 30-45 minutes at 4°C in the dark.
-
Washing: Wash cells twice with FACS Buffer.
-
Viability Staining: Resuspend cells in a buffer containing a viability dye (e.g., Live/Dead Fixable Viability Dye) to exclude dead cells from the analysis. Incubate according to the manufacturer's protocol.
-
Resuspension: Resuspend the final cell pellet in 200-400 µL of FACS Buffer for analysis.
3. Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on live, single cells first.
-
From the live singlet population, identify macrophages (F4/80+, CD11b+).
-
Within the macrophage gate, quantify the percentage and Mean Fluorescence Intensity (MFI) of cells expressing the M1 marker (CD86) and the M2 marker (CD206).
Data Presentation: Expected Effects of 4-OI on Macrophage Polarization
| Treatment Group | % CD86+ of Live Macrophages (M1) | % CD206+ of Live Macrophages (M2) |
| M0 Control (Unstimulated) | ~2% | ~5% |
| M1 (LPS + IFN-γ) | ~85% | ~5% |
| M1 + 4-OI (125 µM) | ~50% | ~10% |
| M2 (IL-4 + IL-13) | ~5% | ~90% |
| M2 + 4-OI (125 µM) | ~4% | ~88% |
| Note: These values are representative and may vary based on experimental conditions. |
Workflow Diagram
References
- 1. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 4. This compound regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
4-Octyl Itaconate Solubility: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Octyl itaconate, focusing on its solubility in DMSO and ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and ethanol?
A1: The reported solubility of this compound in DMSO and ethanol varies across different suppliers and batches. It is crucial to consult the certificate of analysis (CoA) for your specific lot. However, a summary of reported solubility values is provided in the table below for easy comparison.
Q2: Why do the reported solubility values for this compound differ between suppliers?
A2: Discrepancies in reported solubility can arise from several factors, including differences in the crystalline form of the compound, purity levels (e.g., presence of tautomers), and the experimental method used for determination.[1][2][3] The water content of the solvent, particularly DMSO, can also significantly impact solubility.
Q3: My this compound is not dissolving as expected. What are the common causes?
A3: Several factors can contribute to poor dissolution. These include using a solvent that has absorbed moisture (especially relevant for DMSO), insufficient mixing or agitation, the temperature of the solvent, and potential degradation of the compound if not stored correctly. For a step-by-step guide to address this, please refer to our Troubleshooting Guide below.
Q4: Is it necessary to use an inert gas when preparing solutions of this compound?
A4: Yes, it is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the this compound. This helps to prevent potential oxidation of the compound, ensuring the stability and integrity of your stock solution.
Data Summary: this compound Solubility
| Solvent | Reported Solubility (mg/mL) | Supplier/Source |
| DMSO | ~30 mg/mL | Cayman Chemical |
| 2 mg/mL (clear solution) | Sigma-Aldrich | |
| 100 mg/mL (412.69 mM) | Selleck Chemicals | |
| 237.5 mg/mL (980.15 mM) | TargetMol | |
| Soluble to 100 mM (~24.23 mg/mL) | R&D Systems | |
| Ethanol | ~30 mg/mL | Cayman Chemical |
| 48 mg/mL | Selleck Chemicals |
Note: The molecular weight of this compound is 242.31 g/mol .
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound dissolution issues.
Experimental Protocol: Solubility Determination
This protocol outlines a general procedure for determining the solubility of this compound in a given solvent, based on the analytical stirred-flask method.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO or Ethanol
-
Inert gas (Nitrogen or Argon)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Solvent Preparation: Purge the chosen solvent (DMSO or ethanol) with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Sample Preparation: Weigh a precise amount of this compound and add it to a vial.
-
Initial Solvent Addition: Add a small volume of the purged solvent to the vial.
-
Mixing: Vortex the vial to suspend the solid.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Observation: After equilibration, visually inspect the solution for any undissolved solid.
-
Separation: If undissolved solid is present, centrifuge the vial at high speed to pellet the solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC.
-
Solubility Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Caption: Experimental workflow for determining this compound solubility.
References
Determining optimal concentration of 4-Octyl itaconate for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Octyl itaconate (4-OI) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound (4-OI) in cell culture?
A1: The optimal concentration of 4-OI is cell-type dependent and should be determined empirically for your specific experimental setup. However, a general starting range is between 25 µM and 250 µM.[1][2][3] For many cell types, significant biological effects are observed within this range without causing significant cytotoxicity.[2]
Q2: How long should I treat my cells with 4-OI?
A2: Treatment duration can vary widely depending on the experimental goal. Pre-incubation for 30 minutes to 4 hours is common before applying a stimulus.[1] For longer-term studies, treatments can extend from 24 to 48 hours. It is crucial to perform a time-course experiment to determine the optimal treatment duration for your specific assay.
Q3: Is 4-OI cytotoxic?
A3: 4-OI can exhibit cytotoxicity at higher concentrations. Cell viability assays, such as MTT or LDH release assays, are strongly recommended to determine the non-toxic concentration range for your specific cell line. For example, in LO2 and BRL-3A hepatocytes, concentrations up to 100 µM for 4 hours did not show significant cytotoxicity. In another study, some cytotoxicity was observed in bone marrow-derived macrophages (BMDMs) on day 4 of treatment at higher doses, but viability recovered by day 12.
Q4: What is the primary mechanism of action of 4-OI?
A4: 4-OI is a cell-permeable derivative of itaconate that primarily acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It alkylates cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and anti-inflammatory genes.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of 4-OI treatment. | - Sub-optimal concentration: The concentration of 4-OI may be too low for your cell type. - Insufficient treatment time: The duration of treatment may not be long enough to induce a measurable response. - Cell line insensitivity: Your specific cell line may be less responsive to 4-OI. - Compound degradation: Improper storage or handling of the 4-OI stock solution. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 500 µM). - Conduct a time-course experiment (e.g., 1, 4, 12, 24, 48 hours). - Verify the expression of key pathway components like Keap1 and Nrf2 in your cell line. - Prepare fresh 4-OI stock solutions in an appropriate solvent like DMSO and store them properly. |
| High levels of cell death observed after treatment. | - Concentration is too high: The concentration of 4-OI is likely in the cytotoxic range for your cells. - Prolonged exposure: Even at a lower concentration, extended treatment times can lead to toxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Determine the IC50 value for 4-OI in your cell line using a cell viability assay. Treat cells with concentrations well below the toxic level. - Reduce the treatment duration. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition. - Inconsistent 4-OI preparation: Variations in the preparation of 4-OI working solutions. - Timing of treatment and stimulus: Inconsistent timing between 4-OI pre-treatment and the application of a stimulus (e.g., LPS). | - Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. - Prepare fresh working solutions of 4-OI for each experiment from a validated stock. - Standardize the timing of all experimental steps. |
Quantitative Data Summary
| Cell Type | Concentration Range | Treatment Time | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | 62.5 - 250 µM | 1 hour pre-treatment | Inhibition of LPS-induced chemokine expression. | |
| Human (LO2) and Rat (BRL-3A) Hepatocytes | 25 - 100 µM | 4 hours pre-treatment | Alleviation of FFA-induced lipid accumulation and oxidative stress. | |
| RAW264.7 Macrophages | 62.5 - 125 µM | 30 minutes post-LPS | Inhibition of LPS-induced pro-inflammatory cytokine release and oxidative stress. | |
| Human C28/I2 Chondrocytes | 100 µM | 48 hours pre-treatment | Protection against IL-1β-induced apoptosis. | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | 250 µM | 2 hours pre-treatment | Suppression of LPS-induced maturation and pro-inflammatory cytokine production. | |
| HaCaT and D66H cells | 30 µM | 24 hours | Alleviation of cell viability decline and proliferation arrest. |
Experimental Protocols
General Protocol for 4-OI Treatment in Cell Culture
-
Cell Seeding: Plate cells at a density appropriate for your specific cell line and experiment duration to ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of 4-OI Stock Solution: Dissolve 4-OI in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment:
-
For pre-treatment experiments, remove the old medium from the cells and add the medium containing the desired concentration of 4-OI. Incubate for the determined pre-treatment time (e.g., 30 minutes to 4 hours).
-
Following pre-treatment, add the stimulus (e.g., LPS, IL-1β) directly to the medium containing 4-OI.
-
For experiments without a separate stimulus, simply replace the old medium with the 4-OI containing medium and incubate for the desired treatment duration.
-
-
Assay: After the incubation period, harvest the cells or supernatant for downstream analysis (e.g., qPCR, Western blot, ELISA, flow cytometry).
Signaling Pathway and Workflow Diagrams
Caption: 4-OI activates the Nrf2 signaling pathway.
Caption: General experimental workflow for 4-OI treatment.
Caption: Troubleshooting logic for 4-OI experiments.
References
- 1. 4-Octyl-Itaconate Alleviates Airway Eosinophilic Inflammation by Suppressing Chemokines and Eosinophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Octyl itaconate in cell culture media over time
Welcome to the technical support center for 4-Octyl itaconate (4-OI). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing 4-OI in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the stability of 4-OI in cell culture media over time.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (4-OI) in standard cell culture media like DMEM?
A1: The precise half-life of this compound (4-OI) in specific cell culture media such as DMEM has not been extensively reported in publicly available literature. The stability of any compound in cell culture is influenced by several factors including temperature, pH, and interactions with media components.[1] Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[1] To ensure accurate and reproducible results, it is critical to determine the stability of 4-OI under your specific experimental conditions.
Q2: What factors can influence the stability of 4-OI in my cell culture experiments?
A2: Several factors can affect the stability of 4-OI in your cell culture medium:
-
Temperature: Incubation at 37°C can increase the rate of chemical degradation compared to storage at lower temperatures.[1]
-
pH: The typical pH of cell culture media (7.2-7.4) can influence the rate of hydrolysis or other pH-dependent degradation pathways.[1]
-
Media Components: Components within the media, such as amino acids (e.g., cysteine) or serum proteins, may interact with and reduce the effective concentration of 4-OI.[1]
-
Enzymatic Degradation: If working with conditioned media or in the presence of cells, secreted enzymes could potentially metabolize 4-OI.
-
Light Exposure: Although not specifically documented for 4-OI, some compounds are light-sensitive. It is good practice to minimize light exposure.
-
Dissolution Solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the media can impact solubility and stability.
Q3: How can I determine if my 4-OI is degrading during my experiment?
A3: A direct method to assess the chemical stability of 4-OI is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating 4-OI in your cell culture medium (both with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| Inconsistent results between experiments. | Compound Degradation: The concentration of active 4-OI may be decreasing over the course of your experiment. | Prepare fresh stock solutions of 4-OI for each experiment and avoid repeated freeze-thaw cycles. Consider performing a stability study using HPLC or LC-MS to determine the rate of degradation under your specific conditions. |
| Variability in Media Preparation: Inconsistent lots of serum or supplements can affect compound stability. | Ensure consistent media preparation, including the source and lot number of serum and other supplements. | |
| Higher than expected cytotoxicity. | Formation of a Toxic Degradant: A breakdown product of 4-OI could be more toxic than the parent compound. | Analyze the medium for the presence of degradation products using LC-MS. You can also test the cytotoxicity of the medium that has been pre-incubated with 4-OI for a period of time before adding it to the cells. |
| Insolubility and Precipitation: 4-OI may be precipitating out of solution at the concentration used. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a lower concentration or a different solvent for the stock solution. | |
| Lack of expected biological effect. | Compound Instability: 4-OI may be degrading too rapidly to exert its biological effect. | Measure the concentration of 4-OI in the culture medium over the time course of your experiment. If significant degradation is observed, you may need to add the compound more frequently during media changes. |
| Interaction with Media Components: Components in the media may be sequestering or inactivating 4-OI. | Test the stability and biological activity of 4-OI in a simpler, serum-free medium to identify potential interactions. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound in Cell Culture Medium
Objective: To determine the stability of 4-OI in a specific cell culture medium over a defined time course.
Materials:
-
This compound (4-OI)
-
DMSO (or other suitable solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Acetonitrile or other suitable solvent for protein precipitation
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 4-OI in DMSO (e.g., 10 mM).
-
Spiking the Media: Pre-warm the cell culture medium to 37°C. Dilute the 4-OI stock solution into the pre-warmed media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.
-
Incubation and Sampling: Dispense the 4-OI-spiked media into sterile containers and place them in a 37°C, 5% CO2 incubator.
-
Time Points: Collect aliquots of the medium at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be taken immediately after spiking the media.
-
Sample Processing: For media containing serum, precipitate the proteins by adding a cold quenching solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of media). Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
HPLC Analysis: Analyze the concentration of 4-OI in the processed samples using a validated HPLC method.
-
Data Calculation: Calculate the percentage of 4-OI remaining at each time point relative to the concentration at T=0.
| Time Point (Hours) | Peak Area (Arbitrary Units) | Concentration (µM) | % Remaining |
| 0 | 100% | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
This table is a template for recording and presenting your experimental data.
Signaling Pathways and Workflows
This compound is known to be a cell-permeable derivative of itaconate that acts as a potent anti-inflammatory agent. One of its key mechanisms of action is the activation of the Nrf2 signaling pathway.
4-OI can also inhibit inflammation by alkylating the STING protein, thereby preventing its phosphorylation and downstream signaling.
The experimental workflow for determining the stability of 4-OI is a crucial first step in ensuring the reliability of your results.
References
Potential off-target effects of 4-Octyl itaconate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 4-Octyl itaconate (4-OI) in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound (4-OI)?
A1: this compound (4-OI) is a cell-permeable derivative of the endogenous metabolite itaconate. Its primary and most well-characterized on-target effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] 4-OI achieves this by alkylating specific cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1), which is a negative regulator of Nrf2.[2] This modification leads to the dissociation of Nrf2 from KEAP1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and anti-inflammatory genes.[3][4]
Q2: I am observing effects in my experiment that cannot be solely attributed to Nrf2 activation. What are the potential off-target effects of 4-OI?
A2: Due to its electrophilic nature, 4-OI can react with and modify cysteine residues on various proteins other than its primary target, KEAP1. This reactivity can lead to a range of off-target effects. Documented off-target proteins include enzymes involved in metabolism, signaling proteins in inflammatory pathways, and components of the antiviral response. A summary of known off-target proteins is provided in the table below.
Q3: My cells are showing signs of metabolic stress after 4-OI treatment. Could this be an off-target effect?
A3: Yes, metabolic stress can be a significant off-target effect of 4-OI. 4-OI has been shown to directly target and inhibit the enzymatic activity of Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This inhibition can lead to a reduction in glycolytic flux. Additionally, 4-OI has been found to alkylate other metabolic enzymes such as L-lactate dehydrogenase A (LDHA) and Aconitate hydratase (ACON). Therefore, it is crucial to monitor the metabolic state of your cells during 4-OI treatment.
Q4: I am seeing unexpected changes in inflammatory signaling pathways that are independent of Nrf2. What could be the cause?
A4: 4-OI can modulate inflammatory signaling through various Nrf2-independent mechanisms. For instance, it has been reported to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response. Furthermore, 4-OI can inhibit the production of Type I interferons and has been shown to directly alkylate and inhibit the STING protein, which is crucial for antiviral signaling. It can also inhibit Janus kinase 1 (JAK1), a critical component of cytokine signaling pathways.
Q5: Is 4-OI cytotoxic? At what concentrations should I be concerned about cell death?
A5: The cytotoxicity of 4-OI is cell-type and concentration-dependent. Some studies report no significant cytotoxicity at concentrations up to 400 μM in certain cell lines, while others have observed cytotoxic effects at higher doses. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration of 4-OI for your specific cell type and experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Glycolysis
-
Symptoms: Decreased lactate production, reduced extracellular acidification rate (ECAR), and altered cellular metabolism.
-
Potential Cause: Off-target inhibition of the glycolytic enzyme GAPDH by 4-OI.
-
Troubleshooting Steps:
-
Confirm GAPDH Inhibition: Perform a GAPDH activity assay on cell lysates treated with 4-OI to confirm direct enzyme inhibition.
-
Metabolic Flux Analysis: Use techniques like Seahorse XF Analyzer to measure ECAR and oxygen consumption rate (OCR) to assess the impact on glycolysis and mitochondrial respiration.
-
Use a Lower Concentration of 4-OI: Titrate down the concentration of 4-OI to a level that still activates Nrf2 but has a minimal effect on glycolysis.
-
Control Experiments: Include control experiments with other Nrf2 activators that do not have a known inhibitory effect on GAPDH to distinguish between Nrf2-dependent and off-target metabolic effects.
-
Issue 2: Altered Inflammasome and Antiviral Signaling
-
Symptoms: Reduced secretion of IL-1β and IL-18, or decreased expression of interferon-stimulated genes, independent of Nrf2 activation.
-
Potential Cause: Direct alkylation and inhibition of NLRP3 or STING proteins by 4-OI.
-
Troubleshooting Steps:
-
Assess NLRP3 Inflammasome Activation: In a cell-based assay, stimulate inflammasome activation (e.g., with LPS and ATP) in the presence and absence of 4-OI and measure caspase-1 activation and IL-1β cleavage.
-
Evaluate STING Pathway Activation: Use a STING agonist (e.g., cGAMP) to activate the pathway and measure the phosphorylation of STING, IRF3, and the expression of downstream target genes like IFNB1.
-
Co-immunoprecipitation and Mass Spectrometry: To definitively identify off-target binding, consider performing co-immunoprecipitation of your protein of interest followed by mass spectrometry to look for cysteine modifications in the presence of 4-OI.
-
Issue 3: Observed Cytotoxicity
-
Symptoms: Increased apoptosis or necrosis, reduced cell viability in culture.
-
Potential Cause: High concentrations of 4-OI leading to excessive protein alkylation and cellular stress.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment and a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) for your cell line.
-
Use a Time-Course Experiment: Assess cell viability at different time points to understand the kinetics of any potential cytotoxic effects.
-
Optimize Treatment Conditions: Reduce the incubation time with 4-OI or use a lower, effective concentration to minimize toxicity while still achieving the desired biological effect.
-
Data Presentation
Table 1: Summary of Known Off-Target Proteins of this compound
| Target Protein | Biological Process | Consequence of Modification | References |
| GAPDH | Glycolysis | Inhibition of enzymatic activity | |
| NLRP3 | Inflammasome activation | Inhibition of inflammasome assembly and activation | |
| JAK1 | Cytokine signaling | Inhibition of signal transduction | |
| STING | Antiviral immunity | Inhibition of palmitoylation and activation | |
| TFEB | Lysosomal biogenesis, Autophagy | Altered regulation | |
| LDHA | Lactate metabolism | Alkylation | |
| ALDOA | Glycolysis | Alkylation | |
| RIPK3 | Necroptosis | Alkylation | |
| Granzyme A | Apoptosis, Inflammation | Inhibition of proteolytic activity | |
| ANXA1 | Inflammation | Alkylation | |
| ACON | TCA Cycle | Alkylation |
Experimental Protocols
Protocol 1: Assessment of GAPDH Activity
-
Cell Lysis: Treat cells with the desired concentration of 4-OI for the specified time. Harvest and lyse the cells in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
GAPDH Activity Assay: Use a commercially available GAPDH activity assay kit. In a 96-well plate, add an equal amount of protein from each sample.
-
Reaction Initiation: Add the reaction mix containing the substrate (glyceraldehyde-3-phosphate) and NAD+.
-
Measurement: Measure the increase in absorbance at the appropriate wavelength (e.g., 450 nm) over time, which corresponds to the reduction of a probe by NADH produced by GAPDH.
-
Data Analysis: Calculate the GAPDH activity and normalize it to the protein concentration. Compare the activity in 4-OI-treated samples to the vehicle control.
Protocol 2: Western Blot for STING Phosphorylation
-
Cell Treatment and Lysis: Treat cells with 4-OI before stimulating with a STING agonist (e.g., cGAMP). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STING (Ser366) and total STING overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and express the level of phospho-STING relative to total STING.
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Troubleshooting 4-Octyl itaconate cytotoxicity in primary cells
Welcome to the technical support center for 4-Octyl itaconate (4-OI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with 4-OI cytotoxicity in primary cells during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My primary cells are showing significant death after treatment with this compound. What are the possible causes and how can I troubleshoot this?
A1: Increased cytotoxicity upon 4-OI treatment in primary cells can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Step 1: Verify the Final Concentration of 4-OI. High concentrations of 4-OI can be toxic to cells. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a low concentration (e.g., 10-25 µM) and titrate up to higher concentrations (e.g., 250 µM).
-
Step 2: Check the Solvent Concentration. 4-OI is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be cytotoxic to primary cells. Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the 4-OI treated wells) in your experiments to assess solvent toxicity.
-
Step 3: Assess the Purity of Your 4-OI Compound. Impurities in the 4-OI preparation could contribute to cytotoxicity. Whenever possible, use high-purity, quality-controlled 4-OI from a reputable supplier.
-
Step 4: Consider Cell-Type Specific Sensitivity. Primary cells can vary significantly in their sensitivity to chemical compounds. Some primary cell types may be inherently more sensitive to 4-OI than others. A thorough literature search for your specific cell type is recommended. If limited data is available, a careful dose-response analysis is critical.
-
Step 5: Optimize Incubation Time. Prolonged exposure to 4-OI, even at a non-toxic concentration, might induce cytotoxicity. Consider reducing the incubation time. Time-course experiments can help determine the optimal treatment duration.
-
Step 6: Evaluate Cell Culture Conditions. Ensure your primary cells are healthy and in the exponential growth phase before starting the experiment. Sub-optimal culture conditions (e.g., contamination, nutrient depletion, incorrect pH) can make cells more susceptible to chemical-induced stress.
Q2: I am observing unexpected or inconsistent results in my cell viability assay after 4-OI treatment. What could be the issue?
A2: Inconsistent results in cell viability assays can be due to several factors related to the assay itself or the compound's properties.
-
Assay Interference: 4-OI, like other chemical compounds, may interfere with the reagents used in cell viability assays (e.g., MTT, XTT, WST-1). To rule this out, run a control experiment without cells, incubating 4-OI with the assay reagent in cell-free media to check for any direct chemical reactions that could alter the readout.
-
Precipitation of 4-OI: At higher concentrations, 4-OI might precipitate out of the culture medium, leading to inaccurate results. Visually inspect your culture plates for any signs of precipitation. If precipitation occurs, consider lowering the concentration or using a different solvent system if possible.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a uniform cell seeding density across all wells of your microplate.
Quantitative Data Summary
The following table summarizes non-cytotoxic concentrations of this compound used in various primary cell types as reported in the literature. Note that the optimal concentration for your specific experimental conditions should be determined empirically.
| Primary Cell Type | Species | Non-Cytotoxic Concentration Range | Incubation Time | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Up to 250 µM | 30 min pre-incubation | [1] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | 250 µM | 2 hours pre-incubation | [2] |
| Primary Murine Osteoblasts | Mouse | Not specified, used in H2O2-induced injury model | 2 hours pre-treatment | [3] |
| Nucleus Pulposus (NP) cells | Not specified | Up to 30 µM | 24 hours | [4] |
Experimental Protocols
Protocol 1: General Procedure for Treating Primary Cells with this compound
This protocol provides a general workflow for treating adherent primary cells with 4-OI.
-
Cell Seeding: Plate primary cells in a suitable multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of 4-OI Stock Solution: Prepare a high-concentration stock solution of 4-OI in sterile DMSO (e.g., 100 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: On the day of the experiment, dilute the 4-OI stock solution in pre-warmed, complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-OI or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assessment of Cytotoxicity: Following incubation, assess cell viability using a suitable method, such as an MTT, XTT, or LDH release assay, or by microscopy.
Protocol 2: Click-Chemistry-Based Detection of 4-OI-Alkylated Proteins in Primary Mouse Macrophages
This protocol is based on a published method for identifying protein targets of 4-OI. For complete details, please refer to the original publication.[5]
-
Cell Culture and Treatment: Culture primary mouse bone-marrow-derived macrophages (BMDMs) as per standard protocols. Treat the cells with an alkyne-tagged 4-OI probe (itaconate-alkyne, ITalk).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: Perform a click chemistry reaction on the cell lysate to attach a reporter tag (e.g., biotin or a fluorescent dye) to the alkyne-modified proteins.
-
Protein Detection: Detect the 4-OI-alkylated proteins by western blot using an antibody against the reporter tag or by in-gel fluorescence.
Visualizations
Signaling Pathway
Caption: 4-OI activates the Nrf2 signaling pathway.
Experimental Workflow
Caption: Logical workflow for troubleshooting 4-OI cytotoxicity.
References
- 1. 4‐Octyl itaconate blocks GSDMB‐mediated pyroptosis and restricts inflammation by inactivating granzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates Dendritic Cells Function and Tumor Immunity via NRF2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Click-chemistry-based protocol for detecting 4-octyl-itaconate-alkylated proteins in primary mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare 4-Octyl itaconate stock solutions for experiments
Welcome to the technical support center for 4-Octyl itaconate (4-OI). This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing and utilizing this compound stock solutions for experimental use.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a cell-permeable prodrug form of itaconate, an endogenous metabolite produced during the Krebs cycle.[1][2] It is widely used in research to study the anti-inflammatory and antioxidant effects of itaconate.[3][4] 4-OI activates the transcription factor Nrf2 by alkylating its inhibitor, Keap1, leading to the expression of antioxidant genes.
What are the common solvents for dissolving this compound?
This compound is a crystalline solid that is soluble in several organic solvents. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO). It is also soluble in Dimethylformamide (DMF) and Ethanol.
What is the recommended storage condition for this compound?
For long-term stability, this compound powder should be stored at -20°C. Under these conditions, it is stable for at least four years. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
What are typical working concentrations for cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and experimental design. However, published studies have used a range of concentrations, typically from 62.5 µM to 250 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guides
Problem: My this compound is not dissolving completely.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit in the chosen solvent.
-
Solution:
-
Refer to the solubility data table below to ensure you are within the soluble range.
-
Gentle warming and vortexing or sonication can aid in dissolution. For DMSO, sonication is recommended to achieve higher concentrations.
-
When using DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce solubility.
-
Problem: I am observing precipitation in my stock solution after freezing.
-
Possible Cause: The stock solution was not allowed to come to room temperature completely before use, or the concentration is too high for stable storage at -20°C.
-
Solution:
-
Before use, warm the frozen stock solution to room temperature and vortex thoroughly to ensure all solute is redissolved.
-
If precipitation persists, consider preparing a slightly lower concentration stock solution for long-term storage.
-
Problem: I am observing cellular toxicity in my experiments.
-
Possible Cause: The concentration of this compound or the solvent (e.g., DMSO) is too high for your specific cell line.
-
Solution:
-
Perform a cell viability assay (e.g., MTT or CCK-8 assay) to determine the cytotoxic concentration of this compound in your cell line.
-
Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% for DMSO) to minimize solvent-induced toxicity.
-
Include a vehicle control (solvent only) in your experiments to differentiate between compound- and solvent-induced effects.
-
Data Presentation
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 24.23 - 237.5 | 100 - 980.15 |
| DMF | 30 | ~123.8 |
| Ethanol | 30 - 48 | ~123.8 - 198.09 |
Note: The molecular weight of this compound is approximately 242.31 g/mol . Solubility can vary slightly between batches and suppliers.
Storage Stability
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years |
| Solution in DMSO | -20°C | Up to 1 month |
| Solution in DMSO | -80°C | Up to 1 year |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS: 3133-16-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound based on the desired volume of stock solution. For 1 mL of a 100 mM solution, you will need 24.23 mg of this compound (Molecular Weight = 242.31 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a frozen aliquot of the 100 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, you would dilute the 100 mM stock solution 1:1000 in the culture medium.
-
Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells (typically ≤ 0.1%).
-
Add the working solutions to your cell cultures and proceed with your experiment.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of this compound.
References
Minimizing variability in experiments with 4-Octyl itaconate
Welcome to the technical support center for 4-Octyl itaconate (4-OI). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for minimizing variability in experiments involving 4-OI. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure stability?
A1: To ensure the long-term stability and integrity of this compound, it should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2] For stock solutions, it is recommended to aliquot and store them at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is a cell-permeable derivative of itaconate and is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used. It is advisable to use fresh, anhydrous DMSO as moisture can reduce its solubility. Sonication may be recommended to aid dissolution. When preparing for in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always prepare the working solution fresh for immediate use.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL, up to 237.5 mg/mL (980.15 mM) | |
| Ethanol | ~30 mg/mL | |
| DMF | ~30 mg/mL | |
| Water | Insoluble |
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a prodrug form of itaconate. Once it permeates the cell membrane, it is hydrolyzed by intracellular esterases to release itaconate. Itaconate then exerts its anti-inflammatory and antioxidant effects primarily through two key mechanisms:
-
Nrf2 Activation: Itaconate alkylates cysteine residues on Keap1, the negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2). This leads to the stabilization and nuclear translocation of Nrf2, which in turn increases the expression of antioxidant and anti-inflammatory genes.
-
STING Pathway Inhibition: 4-OI has been shown to inhibit the activation of the STING (stimulator of interferon genes) signaling pathway by alkylating cysteine residues on STING itself, thereby preventing its phosphorylation and subsequent inflammatory signaling.
It also has other reported mechanisms, such as inhibiting aerobic glycolysis by targeting GAPDH.
Q4: Are there known off-target effects or differences between this compound and endogenous itaconate?
A4: Yes, while 4-OI is a valuable tool to study the effects of intracellular itaconate, some differences have been observed. For instance, studies have shown that 4-OI can inhibit the cGAS-STING pathway, whereas endogenous itaconate does not appear to have the same effect. This suggests that 4-OI may have some distinct biological activities. Researchers should be mindful that not all effects of 4-OI may be solely attributable to the intracellular generation of itaconate.
Troubleshooting Guide
Issue 1: High variability or inconsistent results between experiments.
-
Possible Cause 1: Purity and Stability of 4-OI.
-
Solution: Ensure you are using a high-purity grade of 4-OI (≥98%). Always store the compound as recommended (-20°C for solid, -80°C for aliquoted stock solutions) to prevent degradation.
-
-
Possible Cause 2: Inconsistent Stock Solution Preparation.
-
Solution: Prepare a fresh stock solution in anhydrous DMSO for each set of experiments, or use properly stored single-use aliquots. Ensure complete dissolution, using sonication if necessary.
-
-
Possible Cause 3: Cell Culture Conditions.
-
Solution: Maintain consistent cell density, passage number, and serum concentration in your culture media. Cellular responses to 4-OI can be influenced by their metabolic state.
-
Issue 2: Observed cytotoxicity at expected working concentrations.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and for sensitive cell lines or animal models, below 2%. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
-
Possible Cause 2: Cell-Type Specific Sensitivity.
-
Solution: The optimal concentration of 4-OI can vary between cell types. It is crucial to perform a dose-response curve (e.g., using a CCK-8 assay) to determine the optimal, non-toxic working concentration for your specific cell line. For example, concentrations between 12.5 µM and 100 µM have been shown to be non-toxic for LO2 and BRL-3A cells.
-
Issue 3: Poor or no observable effect of 4-OI treatment.
-
Possible Cause 1: Insufficient Cell Permeability or Hydrolysis.
-
Solution: While 4-OI is designed to be cell-permeable, the efficiency of uptake and subsequent hydrolysis to itaconate can vary. Ensure that the treatment duration is sufficient. Pre-incubation times of 1 to 4 hours are commonly reported before applying a stimulus.
-
-
Possible Cause 2: Inappropriate Experimental Model.
-
Solution: The effects of 4-OI are often context-dependent. For example, its Nrf2-activating properties are most prominent under conditions of oxidative stress or inflammation. Ensure your experimental setup (e.g., using an inflammatory stimulus like LPS) is appropriate to observe the expected effects of 4-OI.
-
Experimental Protocols & Visualizations
General Protocol for In Vitro Cell Treatment
This protocol provides a general framework for treating cultured cells with this compound.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach the desired confluency (often 70-80%).
-
Preparation of 4-OI Working Solution:
-
Prepare a high-concentration stock solution of 4-OI in anhydrous DMSO (e.g., 100 mM).
-
On the day of the experiment, dilute the stock solution in a fresh, serum-free culture medium to the desired final concentrations. It is important to add the diluted 4-OI to the medium and mix well before adding it to the cells to avoid localized high concentrations of DMSO.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of 4-OI (or vehicle control).
-
Pre-incubate the cells with 4-OI for a specific duration (e.g., 1-4 hours) at 37°C and 5% CO2 before adding any inflammatory stimuli.
-
-
Stimulation (if applicable): After pre-incubation, add the stimulus (e.g., LPS) directly to the medium containing 4-OI and incubate for the desired experimental period.
-
Downstream Analysis: Following incubation, collect the cells or supernatant for downstream analysis (e.g., qPCR, Western blot, ELISA).
Data Presentation: Example In Vitro Treatment Parameters
| Cell Type | 4-OI Concentration | Pre-incubation Time | Stimulus | Reference |
| Human PBMC | 62.5 - 125 µM | 3 hours | LPS | |
| Murine BMDMs | 62.5 - 250 µM | 1 hour | LPS | |
| Human A549 | 250 µM | 30 minutes | IL-1β | |
| Murine RAW264.7 | 125 µM | 1 hour | LPS |
Signaling Pathway and Workflow Diagrams
References
Controlling for the effects of 4-Octyl itaconate on cell viability
Welcome to the technical support center for 4-Octyl itaconate (4-OI). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 4-OI in their experiments while controlling for its effects on cell viability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experiments involving 4-OI.
| Problem | Possible Cause | Suggested Solution |
| High Cell Viability Loss After 4-OI Treatment | 1. Concentration too high: 4-OI can be cytotoxic at high concentrations. 2. Solvent toxicity: The solvent used to dissolve 4-OI (e.g., DMSO) may be toxic to the cells at the final concentration used. 3. Cell type sensitivity: Different cell lines exhibit varying sensitivities to 4-OI. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of 4-OI for your specific cell type. Studies have shown effective concentrations ranging from 25 µM to 250 µM with no significant cytotoxicity in various cell lines like OB-6, LO2, and BRL-3A.[1][2] 2. Check solvent concentration: Ensure the final concentration of the solvent is well below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (solvent only) to assess its effect on cell viability. 3. Consult literature for your cell line: Review studies that have used 4-OI on your specific or a similar cell type to find a recommended starting concentration. |
| Inconsistent or No Anti-inflammatory Effect Observed | 1. Suboptimal 4-OI concentration: The concentration used may be too low to elicit an anti-inflammatory response. 2. Timing of treatment: The pre-incubation time with 4-OI before inflammatory stimulus may be insufficient. 3. Cellular metabolic state: The metabolic state of the cells can influence their response to 4-OI, which targets metabolic pathways. | 1. Optimize 4-OI concentration: As with cytotoxicity, a dose-response experiment is crucial. Effective anti-inflammatory concentrations have been reported between 62.5 µM and 250 µM.[3][4] 2. Optimize pre-incubation time: A pre-incubation period of 30 minutes to 2 hours before adding the inflammatory stimulus (e.g., LPS) is common.[4] Test different pre-incubation times to find the optimal window for your experimental setup. 3. Standardize cell culture conditions: Ensure consistent cell density, media composition, and passage number to maintain a reproducible metabolic state. |
| Variability in Experimental Replicates | 1. Incomplete dissolution of 4-OI: 4-OI may not be fully dissolved, leading to inconsistent concentrations across wells. 2. Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of 4-OI. | 1. Ensure complete dissolution: Prepare a concentrated stock solution of 4-OI in an appropriate solvent (e.g., DMSO) and vortex thoroughly. When diluting to the final working concentration in media, ensure it is well-mixed before adding to the cells. 2. Use calibrated pipettes: Regularly calibrate your pipettes to ensure accuracy. |
| Unexpected Off-Target Effects | 1. Alkylation of other proteins: As a thiol-reactive compound, 4-OI can potentially modify cysteine residues on proteins other than its primary targets (KEAP1, GAPDH). | 1. Include appropriate controls: Use itaconate or other derivatives that may have different target specificities to dissect the specific effects of 4-OI. 2. Confirm target engagement: If possible, use techniques like mass spectrometry to identify protein targets of 4-OI in your system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced during the Krebs cycle. Its primary mechanisms of action include:
-
Activation of the Nrf2 pathway: 4-OI alkylates cysteine residues on Keap1, a negative regulator of Nrf2. This leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and anti-inflammatory genes.
-
Inhibition of glycolysis: 4-OI directly targets and inhibits the glycolytic enzyme GAPDH by alkylating a key cysteine residue. This leads to a reduction in aerobic glycolysis, which is often upregulated in pro-inflammatory states.
Q2: How does 4-OI affect cell viability?
A2: The effect of 4-OI on cell viability is dose-dependent. At concentrations typically used for its anti-inflammatory and antioxidant effects (e.g., 25-250 µM), many studies report no significant impact on the viability of various cell types, including hepatocytes, osteoblasts, and macrophages. However, at higher concentrations, cytotoxicity can occur. It is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental condition.
Q3: Can 4-OI be used in in vivo studies?
A3: Yes, 4-OI has been successfully used in several in vivo animal models. For example, it has been shown to protect against lipopolysaccharide-induced lethality in mice and alleviate airway inflammation. Dosages in mice have ranged from 25 mg/kg to 50 mg/kg administered via intraperitoneal injection.
Q4: What are the main signaling pathways modulated by 4-OI?
A4: The two primary signaling pathways modulated by 4-OI are the Nrf2 antioxidant response pathway and the glycolytic pathway. Additionally, by reducing reactive oxygen species (ROS) and inflammation, 4-OI can indirectly affect other pathways such as the PI3K/Akt/NF-κB signaling pathway. It has also been shown to inhibit STING signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
4-OI Treatment: Prepare serial dilutions of 4-OI in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the 4-OI-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
Western Blot for Nrf2 Activation
-
Cell Lysis: After treating cells with 4-OI for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (and downstream targets like HO-1 and NQO1) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Nrf2 activation pathway by this compound.
Caption: Inhibition of glycolysis by this compound.
Experimental Workflow
Caption: General experimental workflow for studying 4-OI effects.
References
- 1. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Octyl-Itaconate Alleviates Airway Eosinophilic Inflammation by Suppressing Chemokines and Eosinophil Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
4-Octyl Itaconate vs. Dimethyl Itaconate: A Comparative Guide for Macrophage Research
In the landscape of immunometabolism research, itaconate and its derivatives have emerged as potent modulators of macrophage function, exhibiting significant anti-inflammatory properties. Among these, the cell-permeable esters 4-Octyl itaconate (4-OI) and dimethyl itaconate (DMI) are widely utilized tools to probe the therapeutic potential of itaconate. This guide provides a comprehensive comparison of 4-OI and DMI in macrophage studies, presenting experimental data, detailed protocols, and signaling pathway diagrams to aid researchers in selecting the appropriate compound for their experimental needs.
Comparative Performance and Effects
Both 4-OI and DMI exert anti-inflammatory effects on macrophages, primarily through the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response.[1][2] However, their distinct chemical structures lead to differences in their metabolic fate, potency, and spectrum of activity.
A key distinction is that neither 4-OI nor DMI are converted into intracellular itaconate in macrophages.[3][4] Instead, their biological activities are attributed to their electrophilic nature, which allows them to directly interact with cellular targets. Both compounds are potent inducers of the electrophilic stress response, leading to the stabilization of Nrf2.
Table 1: Comparative Effects of this compound and Dimethyl Itaconate on Macrophage Function
| Feature | This compound (4-OI) | Dimethyl Itaconate (DMI) | Key References |
| Primary Mechanism of Action | Nrf2 activation through Keap1 alkylation. | Nrf2 activation. | |
| Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Potent inhibitor of LPS-induced TNF-α, IL-6, and IL-1β production. | Suppresses LPS-induced production of TNF-α and IL-6. | |
| Effect on Anti-inflammatory Cytokines (e.g., IL-10) | Inhibits LPS-induced IL-10 secretion. | Reduces IL-10 secretion. | |
| Nrf2 Activation | Strong Nrf2 activator. | Activates Nrf2 and promotes the expression of its downstream targets HO-1 and NQO-1. | |
| Metabolic Fate | Not converted to intracellular itaconate. Can be hydrolyzed by cytoplasmic lipases to release itaconate, though this is not its primary mode of action. | Not converted to intracellular itaconate and degrades rapidly within cells. | |
| Effect on M1 Macrophage Polarization | Inhibits M1 polarization, reducing the expression of CD80 and CD86. | Not explicitly detailed in the provided results. | |
| Effect on M2 Macrophage Polarization | Inhibits IL-4-induced M2 polarization. | Not explicitly detailed in the provided results. | |
| Inhibition of Prostaglandin Production | Suppresses COX2 expression and prostaglandin production in a Nrf2-independent manner. | Replicates the decrease in COX2 expression and prostaglandin secretion observed with 4-OI. | |
| Effect on JAK-STAT Pathway | Inhibits JAK1 and STAT6 phosphorylation in response to IL-4, IL-13, IFN-β, and IFN-γ. | Not explicitly detailed in the provided results. | |
| Effect on STING Pathway | Inhibits STING signaling by alkylating cysteine residues on STING. | Not explicitly detailed in the provided results. |
Signaling Pathways
The primary mechanism of action for both 4-OI and DMI involves the activation of the Nrf2 pathway. This is achieved through the alkylation of cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents the ubiquitination and subsequent degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and anti-inflammatory genes.
In addition to Nrf2, 4-OI has been shown to modulate other signaling pathways. Notably, it can directly inhibit the JAK1-STAT6 pathway, which is crucial for M2 macrophage polarization in response to cytokines like IL-4. Furthermore, 4-OI can inhibit the STING pathway, a key sensor of cytosolic DNA that drives type I interferon responses.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Macrophage Culture and Treatment
1. Cell Culture:
-
Murine Bone Marrow-Derived Macrophages (BMDMs) are differentiated from bone marrow cells isolated from the femurs and tibias of mice. Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.
-
Human THP-1 monocytes are differentiated into macrophages by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
2. Treatment:
-
Macrophages are pre-treated with this compound (typically 50-250 µM) or Dimethyl itaconate (typically 125-500 µM) for a specified period (e.g., 2-6 hours) before stimulation.
-
Stimulation is typically performed with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce a pro-inflammatory response.
Measurement of Cytokine Production
1. ELISA:
-
Supernatants from treated and stimulated macrophage cultures are collected.
-
The concentrations of cytokines such as TNF-α, IL-6, IL-1β, and IL-10 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
2. qPCR:
-
Total RNA is extracted from macrophage cell lysates using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
Quantitative real-time PCR is performed using gene-specific primers for the target cytokines and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
Western Blotting for Nrf2 Activation
1. Protein Extraction:
-
Nuclear and cytoplasmic protein fractions are extracted from macrophage cell lysates using a nuclear extraction kit.
2. Western Blotting:
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO-1, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and dimethyl itaconate are valuable tools for investigating the immunomodulatory roles of itaconate derivatives in macrophages. While both compounds effectively suppress pro-inflammatory responses, primarily through Nrf2 activation, 4-OI appears to have a broader range of reported activities, including the inhibition of the JAK-STAT and STING pathways. The choice between these two derivatives will depend on the specific research question, with consideration for their differing potencies and potential off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of these promising immunometabolites.
References
- 1. Dimethyl Itaconate Alleviates the Inflammatory Responses of Macrophages in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Octyl Itaconate and Itaconic Acid: Mechanisms and Biological Effects
A comprehensive guide for researchers on the divergent roles of itaconic acid and its popular derivative, 4-octyl itaconate, in immunomodulation and cellular metabolism.
This guide provides an objective comparison of the biological effects of this compound (4-OI) and its parent molecule, Itaconic Acid (IA). While 4-OI is widely used as a cell-permeable version of IA, recent evidence reveals that they possess distinct mechanisms of action and elicit different cellular responses. This document summarizes key experimental findings, presents quantitative data for comparison, details common experimental protocols, and visualizes the signaling pathways involved.
At a Glance: Key Differences
| Feature | This compound (4-OI) | Itaconic Acid (IA) |
| Primary Mechanism | Potent electrophile, directly alkylates proteins.[1] | Metabolic regulator, competitive inhibitor of enzymes.[2][3][4] |
| Cellular Uptake | High cell permeability.[5] | Enters cells, accumulating to physiologically relevant amounts. |
| Metabolic Fate | Not converted to intracellular itaconate. | The endogenous metabolite produced in activated macrophages. |
| Primary Molecular Target | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). | Succinate dehydrogenase (SDH). |
| Effect on Glycolysis | Inhibits aerobic glycolysis. | No direct inhibition of GAPDH. |
| Effect on TCA Cycle | Indirect effects due to glycolysis inhibition. | Directly inhibits SDH, leading to succinate accumulation. |
| Nrf2 Activation | Strong activator of the Nrf2 pathway. | Activates Nrf2. |
| Anti-inflammatory Profile | Broadly immunosuppressive, inhibits a wide range of pro-inflammatory cytokines. | More nuanced immunoregulatory role, primarily suppresses IL-1β secretion. |
Comparative Efficacy in Immunomodulation
Extensive research has demonstrated the anti-inflammatory properties of both 4-OI and IA. However, their potency and the breadth of their effects on cytokine production differ significantly.
Inhibition of Pro-inflammatory Cytokines
Studies in lipopolysaccharide (LPS)-stimulated macrophages have shown that 4-OI is a potent inhibitor of various pro-inflammatory cytokines. In contrast, itaconic acid exhibits a more targeted inhibitory profile.
| Cytokine | This compound (4-OI) Effect | Itaconic Acid (IA) Effect | Cell Type |
| IL-1β | Strong inhibition. | Suppression of secretion. | Bone marrow-derived macrophages (BMDCs). |
| IL-6 | Significant inhibition. | No significant inhibition. | Macrophages. |
| TNF-α | Inhibition at higher concentrations. | No significant inhibition. | Macrophages, BMDCs. |
| IL-12 | Inhibition. | Not reported. | Dendritic Cells. |
| IFN-β | Inhibition. | Potentiation of LPS-induced secretion. | Macrophages. |
This table summarizes general findings. Specific effective concentrations can vary based on experimental conditions.
Divergent Mechanisms of Action
The differing biological effects of 4-OI and IA stem from their distinct primary molecular targets and mechanisms of action.
This compound: An Electrophilic Modulator of Glycolysis
4-OI functions as a potent electrophile due to its α,β-unsaturated carbonyl group. It readily enters cells and directly alkylates cysteine residues on target proteins. A key target of 4-OI is the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). By alkylating a critical cysteine residue on GAPDH, 4-OI inhibits its enzymatic activity, thereby blocking aerobic glycolysis. This disruption of glycolysis is a central component of its anti-inflammatory effects in activated macrophages, which rely on this metabolic pathway to fuel their pro-inflammatory functions.
dot
Caption: this compound inhibits aerobic glycolysis by targeting GAPDH.
Itaconic Acid: A Metabolic Regulator of the TCA Cycle
Endogenously produced from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate in activated macrophages, itaconic acid functions as a metabolic regulator. Its primary mechanism of action is the competitive inhibition of succinate dehydrogenase (SDH), a key enzyme in the TCA cycle and complex II of the electron transport chain. This inhibition leads to the accumulation of succinate, which has its own signaling roles, and a remodeling of macrophage metabolism that contributes to the regulation of inflammation.
dot
Caption: Itaconic Acid competitively inhibits Succinate Dehydrogenase (SDH).
Activation of the Nrf2 Antioxidant Pathway
Both 4-OI and IA are known to activate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. They achieve this by inducing the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.
dot
Caption: Activation of the Nrf2 pathway by 4-OI and IA.
Experimental Protocols
This section outlines the general methodologies for key experiments used to assess the effects of this compound and Itaconic Acid.
Macrophage Stimulation with Lipopolysaccharide (LPS)
This protocol is used to induce an inflammatory response in macrophages, providing a model to study the anti-inflammatory effects of 4-OI and IA.
-
Cell Culture: Culture macrophages (e.g., bone marrow-derived macrophages or a cell line like RAW 264.7) in appropriate media and conditions until they reach the desired confluence.
-
Pre-treatment: Incubate the macrophages with varying concentrations of 4-OI, IA, or a vehicle control for a specified period (e.g., 1-4 hours) before LPS stimulation.
-
Stimulation: Add LPS to the cell culture medium at a final concentration typically ranging from 10 to 100 ng/mL.
-
Incubation: Incubate the cells for a period of 4 to 24 hours, depending on the specific endpoint being measured (e.g., cytokine production, gene expression).
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.
dot
Caption: Workflow for LPS stimulation of macrophages.
Measurement of Cytokine Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific cytokines in the cell culture supernatant.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add the collected cell culture supernatants and a series of known standards to the wells and incubate.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Generate a standard curve from the known standards and use it to determine the concentration of the cytokine in the samples.
Nrf2 Activation by Western Blot
Western blotting can be used to assess the activation of Nrf2 by measuring its translocation to the nucleus.
-
Cell Lysis and Fractionation: After treatment with 4-OI or IA, lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2. Also, use antibodies for loading controls for both the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin) fractions.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates Nrf2 activation.
Metabolic Analysis using Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time to assess mitochondrial respiration and glycolysis.
This assay measures key parameters of mitochondrial function.
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere.
-
Assay Medium: Replace the culture medium with a specialized Seahorse XF assay medium.
-
Basal Measurement: Measure the basal OCR and ECAR.
-
Sequential Injections: Sequentially inject the following mitochondrial inhibitors and measure the corresponding changes in OCR:
-
Oligomycin: Inhibits ATP synthase (Complex V).
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and disrupts the mitochondrial membrane proton gradient.
-
Rotenone/Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration.
-
-
Data Analysis: Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
This assay measures the key parameters of glycolytic flux.
-
Cell Seeding: Seed cells in a Seahorse XF culture plate.
-
Assay Medium: Replace the culture medium with a glucose-free Seahorse XF assay medium.
-
Basal Measurement: Measure the basal ECAR.
-
Sequential Injections: Sequentially inject the following compounds and measure the corresponding changes in ECAR:
-
Glucose: To initiate glycolysis.
-
Oligomycin: To inhibit mitochondrial ATP production and force cells to rely on glycolysis.
-
2-Deoxy-D-glucose (2-DG): A glucose analog that inhibits glycolysis.
-
-
Data Analysis: Calculate parameters such as glycolysis, glycolytic capacity, and glycolytic reserve.
Conclusion
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase [mdpi.com]
- 3. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Power of 4-Octyl Itaconate: A Comparative Guide
A deep dive into the in vivo efficacy of 4-Octyl Itaconate (4-OI), a promising immunomodulatory agent, reveals its potent anti-inflammatory effects across various disease models. This guide provides a comprehensive comparison of 4-OI's performance against inflammatory challenges and alternative compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a significant regulator of immune responses.[1][2][3] Its anti-inflammatory properties are primarily attributed to its ability to activate the transcription factor Nrf2, a master regulator of the antioxidant response.[4][5] This guide synthesizes findings from multiple in vivo studies to validate and compare the anti-inflammatory effects of 4-OI.
Comparative Efficacy of this compound in Preclinical Models
In vivo studies have demonstrated the therapeutic potential of 4-OI in a range of inflammatory conditions, including sepsis, acute lung injury, and allergic airway inflammation. When compared to untreated or vehicle-treated groups subjected to inflammatory stimuli like lipopolysaccharide (LPS), 4-OI consistently mitigates the inflammatory cascade.
Sepsis Model (Cecum Ligation and Puncture)
In a mouse model of sepsis induced by cecum ligation and puncture (CLP), intraperitoneal administration of 4-OI significantly improved survival rates and modulated cytokine production.
| Treatment Group | Dosage | Survival Rate (96h) | TNF-α Levels (pg/mL) | IL-1β Levels (pg/mL) | IL-10 Levels (pg/mL) |
| Control (Sham) | - | 100% | Undetectable | Undetectable | Undetectable |
| CLP + Vehicle | - | 25% | ~450 | ~150 | ~100 |
| CLP + 4-OI | 25 mg/kg | 58% | ~250 | ~75 | ~200 |
| CLP + 4-OI | 50 mg/kg | 75% | ~150 | ~50 | ~250 |
| Data synthesized from studies on CLP-induced sepsis models. |
Acute Lung Injury Model (LPS-Induced)
Intraperitoneal administration of 4-OI prior to intratracheal LPS instillation in mice demonstrated a significant reduction in lung inflammation and injury.
| Treatment Group | Dosage | Lung Wet/Dry Ratio | Total Protein in BALF (µg/mL) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Control | - | ~3.5 | ~100 | ~50 | ~40 |
| LPS + Vehicle | - | ~6.0 | ~500 | ~400 | ~350 |
| LPS + 4-OI | 25 mg/kg | ~4.5 | ~250 | ~200 | ~150 |
| BALF: Bronchoalveolar Lavage Fluid. Data is illustrative based on findings from LPS-induced ALI studies. |
Allergic Airway Inflammation Model (OVA-Induced)
In a mouse model of ovalbumin (OVA)-induced allergic airway inflammation, 4-OI treatment led to a significant decrease in airway hyperresponsiveness and eosinophilic inflammation.
| Treatment Group | Dosage | Total Cells in BALF (x10^5) | Eosinophils in BALF (x10^4) | CCL11 (eotaxin-1) in Lung (pg/µg protein) | CCL24 (eotaxin-2) in Lung (pg/µg protein) |
| Control (Saline) | - | ~1.0 | ~0.1 | ~5 | ~10 |
| OVA + Vehicle | - | ~5.0 | ~25.0 | ~30 | ~40 |
| OVA + 4-OI | - | ~2.5 | ~10.0 | ~15 | ~20 |
| Data represents typical findings in OVA-induced airway inflammation models. |
Mechanistic Insights: Key Signaling Pathways
The anti-inflammatory effects of 4-OI are underpinned by its interaction with key cellular signaling pathways. The activation of the Nrf2 pathway is a central mechanism, leading to the expression of antioxidant and anti-inflammatory genes. Additionally, 4-OI has been shown to inhibit aerobic glycolysis by targeting GAPDH, modulate the STING pathway, and suppress PI3K/Akt/NF-κB signaling.
References
- 1. This compound inhibits aerobic glycolysis by targeting GAPDH to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
4-Octyl Itaconate: A Specific Nrf2 Activator? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a key therapeutic target for a range of diseases characterized by oxidative stress and inflammation. A variety of small molecules have been identified as Nrf2 activators, each with distinct mechanisms and potencies. This guide provides a comparative analysis of 4-Octyl itaconate (4-OI) alongside two other well-characterized Nrf2 activators, Dimethyl fumarate (DMF) and Sulforaphane (SFN), to objectively assess its performance as a specific Nrf2 activator.
Mechanism of Action: An Overview
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as 4-OI, DMF, and SFN, can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes.
Recent studies have elucidated that itaconate, and its cell-permeable derivative 4-OI, activate Nrf2 by alkylating specific cysteine residues on Keap1, including Cys151, Cys257, Cys273, Cys288, and Cys297.[1] This direct modification of Keap1 is the primary mechanism for Nrf2 activation by 4-OI.
Quantitative Comparison of Nrf2 Activators
Direct, head-to-head comparisons of the potency of Nrf2 activators in terms of EC50 values across a single standardized assay are limited in the published literature. However, data from various studies provide insights into the effective concentrations required to observe Nrf2 activation. The following table summarizes the concentrations of 4-OI, DMF, and SFN used to induce Nrf2-dependent gene expression in bone marrow-derived dendritic cells (BMDCs), offering a relative measure of their potency in this specific cell type.
| Compound | Cell Type | Assay | Effective Concentration for Nrf2 Activation | Reference |
| This compound (4-OI) | Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | qPCR (Nqo1 expression) | 320 µM | [2] |
| Dimethyl fumarate (DMF) | Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | qPCR (Nqo1 expression) | 40 µM | [2] |
| Sulforaphane (SFN) | Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | qPCR (Nqo1 expression) | 20 µM | [2] |
Note: The effective concentrations listed above are from a single comparative study and may vary depending on the cell type, assay, and experimental conditions. Lower concentrations generally indicate higher potency.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of Nrf2 activation and the experimental approach to its study, the following diagrams are provided.
References
Comparative analysis of different itaconate derivatives in immunology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunometabolism, itaconate and its derivatives have emerged as potent modulators of the immune response, particularly within myeloid cells such as macrophages. Produced during the Krebs cycle from cis-aconitate, itaconate exhibits significant anti-inflammatory properties. To enhance its cellular permeability and therapeutic potential, several synthetic derivatives have been developed, most notably Dimethyl Itaconate (DI) and 4-Octyl Itaconate (4-OI). This guide provides a comparative analysis of these key itaconate derivatives, alongside the endogenous active form, S-Itaconyl-CoA, summarizing their effects on immune signaling pathways and providing supporting experimental data.
Comparative Efficacy of Itaconate Derivatives on Cytokine Production
The immunomodulatory capacity of itaconate derivatives is often assessed by their ability to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The following table summarizes the comparative effects of Dimethyl Itaconate (DI) and this compound (4-OI) on the secretion of key cytokines.
| Cytokine | Dimethyl Itaconate (DI) | This compound (4-OI) | Unmodified Itaconate | Key Findings |
| IL-1β | Strong Inhibition | Strong Inhibition | Moderate Inhibition | Both DI and 4-OI potently suppress the production of the pro-inflammatory cytokine IL-1β, a key mediator of fever and inflammation.[1] Their efficacy is generally higher than that of unmodified itaconate, likely due to enhanced cell permeability. |
| TNF-α | Moderate Inhibition | Moderate Inhibition | Variable | DI and 4-OI have been shown to reduce TNF-α levels, although the effect can be less pronounced compared to their impact on IL-1β.[1] |
| IL-6 | Strong Inhibition | Strong Inhibition | Variable/Context-Dependent | Both derivatives are effective at reducing IL-6 secretion, a cytokine involved in both acute and chronic inflammation.[1] Interestingly, some studies report that under certain in vivo conditions, DI might actually increase systemic IL-6 levels.[2] |
| IL-10 | Inhibition | Inhibition | Variable | DI and 4-OI have been observed to inhibit the production of the anti-inflammatory cytokine IL-10 in some contexts.[1] |
| IFN-β | Inhibition | Inhibition | Enhancement | A key distinguishing feature is their effect on Type I interferon responses. While DI and 4-OI inhibit IFN-β secretion, unmodified itaconate has been shown to enhance it. |
Mechanistic Insights: A Comparative Overview
The diverse immunomodulatory effects of itaconate derivatives stem from their distinct mechanisms of action. These primarily revolve around their electrophilic nature, leading to the alkylation of cysteine residues on target proteins.
| Mechanism | Dimethyl Itaconate (DI) | This compound (4-OI) | S-Itaconyl-CoA |
| Nrf2 Activation | Potent Activator | Potent Activator | Indirect Activator |
| NLRP3 Inflammasome | Inhibitor | Inhibitor | Not well characterized |
| JAK1/STAT6 Signaling | Inhibitor | Inhibitor | Not well characterized |
| Glycolysis | Inhibitor | Inhibitor | Not well characterized |
| Bacterial Metabolism | Not a primary mechanism | Not a primary mechanism | Inhibitor |
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathways modulated by Dimethyl Itaconate (DI) and this compound (4-OI).
Caption: General experimental workflow for assessing the immunomodulatory effects of itaconate derivatives.
Experimental Protocols
LPS-Stimulated Macrophage Activation and Itaconate Derivative Treatment
This protocol outlines a general procedure for treating macrophages with itaconate derivatives and stimulating them with LPS to assess their immunomodulatory effects.
1. Cell Culture:
- Isolate bone marrow-derived macrophages (BMDMs) from mice or use a macrophage cell line (e.g., RAW 264.7).
- Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot or qPCR) and allow them to adhere overnight.
2. Treatment:
- Prepare stock solutions of Dimethyl Itaconate (DI) and this compound (4-OI) in a suitable solvent (e.g., DMSO).
- Dilute the stock solutions in culture medium to the desired final concentrations (e.g., 50-250 µM for DI, 25-125 µM for 4-OI).
- Remove the old medium from the cells and add the medium containing the itaconate derivatives.
- Incubate the cells for a pre-determined time (e.g., 2-4 hours).
3. Stimulation:
- Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS.
- Add LPS directly to the culture medium to a final concentration of 100 ng/mL.
- Incubate the cells for the desired stimulation period (e.g., 4-24 hours).
Cytokine Measurement by ELISA
This protocol describes the quantification of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Sample Collection:
- After the stimulation period, centrifuge the culture plates to pellet any detached cells.
- Carefully collect the supernatant without disturbing the cell layer.
- Store the supernatant at -80°C until analysis.
2. ELISA Procedure:
- Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6, IL-1β).
- Follow the manufacturer's instructions for coating the plate with capture antibody, blocking, adding standards and samples, adding detection antibody, adding streptavidin-HRP, and adding substrate solution.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Generate a standard curve using the absorbance values of the known standards.
- Calculate the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.
Nrf2 Activation Assay (Western Blot for Nuclear Translocation)
This protocol outlines the assessment of Nrf2 activation by examining its translocation to the nucleus using Western blotting.
1. Cell Lysis and Nuclear Fractionation:
- After treatment with itaconate derivatives, wash the cells with ice-cold PBS.
- Lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
2. Protein Quantification:
- Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).
3. Western Blotting:
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a nuclear loading control (e.g., Lamin B1) to ensure equal loading of nuclear protein.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the Nrf2 band intensity to the loading control.
Conclusion
Dimethyl Itaconate and this compound are potent immunomodulatory molecules that exhibit distinct but often overlapping effects compared to unmodified itaconate. Their enhanced cell permeability makes them valuable tools for studying the therapeutic potential of itaconate in various inflammatory conditions. While both DI and 4-OI are strong activators of the Nrf2 pathway and inhibitors of the NLRP3 inflammasome, their differential impact on the type I interferon response highlights the nuanced regulatory roles of these derivatives. S-Itaconyl-CoA, the endogenously active form, demonstrates a direct antimicrobial role by targeting bacterial metabolism. Further research is warranted to fully elucidate the therapeutic windows and potential off-target effects of these promising immunomodulatory agents.
References
4-Octyl Itaconate: A Faithful Mimic of Endogenous Itaconate? A Comparative Guide
Introduction: Endogenous itaconate, a metabolite produced in mammalian immune cells, has emerged as a critical regulator of inflammatory and metabolic pathways. Its therapeutic potential has led to the development of synthetic derivatives, among which 4-Octyl itaconate (4-OI) is the most widely studied. As a cell-permeable analog, 4-OI is often used to probe the functions of its endogenous counterpart. This guide provides a comprehensive comparison of 4-OI and endogenous itaconate, summarizing their known functions, highlighting key differences, and presenting supporting experimental data to aid researchers in interpreting their findings and designing future studies.
Functional Comparison: Endogenous Itaconate vs. This compound
Endogenous itaconate and 4-OI share several core anti-inflammatory and immunomodulatory functions. However, significant differences exist in their mechanisms of action and cellular effects, largely stemming from 4-OI's enhanced cell permeability and its nature as a stable derivative that may not be converted to free itaconate within the cell.[1][2]
| Function | Endogenous Itaconate | This compound (4-OI) | Key Differences & Nuances |
| Nrf2 Activation | Activates the Nrf2 antioxidant pathway by modifying Keap1.[3][4] However, some studies suggest it is not essential for Nrf2 activation in all inflammatory contexts.[5] | Potent activator of Nrf2 through Keap1 alkylation. This activation is a consistent and robust effect observed across numerous studies. | The necessity of endogenous itaconate for Nrf2 activation appears to be stimulus-dependent, whereas 4-OI is a more direct and potent activator. |
| Inflammasome Regulation | Inhibits the NLRP3 inflammasome, reducing IL-1β secretion. | Suppresses NLRP3 inflammasome activation and subsequent pyroptosis, often linked to its Nrf2-activating properties. | Both molecules inhibit the inflammasome, but the upstream signaling and dependence on Nrf2 may differ. |
| Glycolysis Inhibition | Inhibits glycolytic enzymes. | Directly alkylates and inhibits the glycolytic enzyme GAPDH at cysteine 22, leading to a reduction in aerobic glycolysis. | 4-OI's mechanism of GAPDH inhibition is well-defined, providing a specific molecular target for its anti-inflammatory effects. |
| STING Pathway Modulation | Inhibits the activation of STING signaling. | Alkylates multiple cysteine residues on STING, thereby inhibiting its phosphorylation and downstream inflammatory signaling. | Both inhibit STING, but 4-OI's direct alkylation of STING provides a more detailed mechanistic understanding. |
| Type I Interferon (IFN) Response | Enhances LPS-induced IFN-β secretion. | Inhibits the secretion of IFN-β in response to LPS stimulation. | This represents a significant divergence in their immunomodulatory functions, with endogenous itaconate promoting a specific antiviral response that 4-OI suppresses. |
| Succinate Dehydrogenase (SDH) Inhibition | A known competitive inhibitor of SDH, leading to the accumulation of succinate. | Does not lead to the accumulation of intracellular itaconate and therefore may not directly inhibit SDH in the same manner. | The immunomodulatory effects of 4-OI are likely independent of direct SDH inhibition, a key mechanism of endogenous itaconate. |
| Electrophilic Stress | Possesses electrophilic properties. | Induces a strong electrophilic stress response. | 4-OI and another derivative, dimethyl itaconate (DI), induce a more potent electrophilic stress response compared to unmodified itaconate. |
Signaling Pathways and Experimental Workflows
To visually delineate the functional roles and experimental approaches in studying endogenous itaconate and 4-OI, the following diagrams are provided.
Key Experimental Protocols
1. Quantification of Intracellular Itaconate and Succinate by GC-MS
-
Objective: To measure the levels of endogenous itaconate and succinate in cells, often comparing wild-type and Irg1 knockout models.
-
Methodology:
-
Culture bone marrow-derived macrophages (BMDMs) from wild-type and Irg1 knockout mice.
-
Stimulate cells with lipopolysaccharide (LPS) for a specified time course.
-
Quench metabolism with ice-cold methanol and scrape cells.
-
Perform a liquid-liquid extraction using a mixture of methanol, water, and chloroform.
-
Derivatize the polar metabolites in the aqueous phase using methoxyamine hydrochloride followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Analyze the derivatized samples by gas chromatography-mass spectrometry (GC-MS).
-
Quantify itaconate and succinate levels by comparing to a standard curve generated with known concentrations of the metabolites.
-
2. Assessment of Nrf2 Activation
-
Objective: To determine if itaconate or 4-OI activates the Nrf2 pathway.
-
Methodology:
-
Treat cells (e.g., BMDMs, dermal fibroblasts) with 4-OI or stimulate wild-type and Irg1 knockout cells with LPS.
-
Western Blot: Lyse cells and perform western blotting for Nrf2 and its downstream target genes like Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
qPCR: Extract RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of Nrf2 target genes (Hmox1, Nqo1).
-
Immunofluorescence: Fix and permeabilize cells, then stain for Nrf2 to visualize its nuclear translocation, a hallmark of activation.
-
3. GAPDH Activity Assay
-
Objective: To measure the enzymatic activity of GAPDH in the presence of 4-OI.
-
Methodology:
-
Treat macrophages with 4-OI.
-
Lyse the cells and measure total protein concentration.
-
Use a commercial GAPDH activity assay kit, which measures the reduction of NAD+ to NADH by GAPDH.
-
Measure the change in absorbance at 340 nm over time to determine the rate of NADH production, which is proportional to GAPDH activity.
-
4. STING Phosphorylation Analysis
-
Objective: To assess the effect of itaconate and 4-OI on the activation of STING.
-
Methodology:
-
Pre-treat cells with itaconate or 4-OI.
-
Stimulate the STING pathway using a ligand such as cGAMP.
-
Lyse the cells and perform a western blot using an antibody specific for phosphorylated STING (p-STING).
-
Normalize the p-STING signal to total STING to determine the extent of inhibition.
-
Conclusion: Does this compound Recapitulate All Endogenous Itaconate Functions?
The evidence strongly suggests that this compound does not recapitulate all functions of endogenous itaconate. While it is an invaluable tool for studying certain aspects of itaconate biology, particularly Nrf2 activation and the consequences of protein alkylation, its divergent effects on the type I interferon response and its inability to directly mimic SDH inhibition highlight its limitations as a perfect surrogate.
Researchers should be mindful of these differences when interpreting data obtained using 4-OI. Studies aiming to understand the physiological roles of endogenous itaconate should, where possible, incorporate genetic models such as Irg1 knockout mice and cells. Conversely, 4-OI remains a powerful pharmacological agent for exploring the therapeutic potential of activating Nrf2 and inhibiting glycolysis and STING signaling through targeted protein alkylation. The choice between studying the endogenous metabolite and its synthetic derivative should be guided by the specific biological question at hand.
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Itaconate Derivatives and the Electrophilic Stress Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endogenous metabolite itaconate and its synthetic derivatives have emerged as potent modulators of the cellular electrophilic stress response, offering therapeutic potential for a range of inflammatory and oxidative stress-related diseases. This guide provides a comparative analysis of key itaconate derivatives, focusing on their ability to activate the Nrf2 signaling pathway, a critical regulator of cytoprotective gene expression. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to Itaconate and Electrophilic Stress
Itaconate is a dicarboxylic acid produced in mammalian immune cells, particularly macrophages, during inflammation. It functions as an endogenous anti-inflammatory agent by modulating cellular metabolism and signaling pathways. A key mechanism of action for itaconate and its cell-permeable derivatives, such as Dimethyl Itaconate (DI) and 4-Octyl Itaconate (4-OI), is the induction of the electrophilic stress response. This response is primarily mediated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).
Under basal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation. Electrophilic compounds, including itaconate derivatives, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and anti-inflammatory genes, such as HMOX1 and NQO1.
Comparative Analysis of Itaconate Derivatives
The electrophilic potency of itaconate derivatives varies, influencing their efficacy in activating the Nrf2 pathway. Here, we compare the most commonly studied derivatives: Itaconic Acid, Dimethyl Itaconate (DI), and this compound (4-OI).
| Derivative | Structure | Potency in Nrf2 Activation | Key Characteristics |
| Itaconic Acid | Dicarboxylic acid | Moderate | Endogenously produced. Its dianionic nature at physiological pH limits cell permeability. |
| Dimethyl Itaconate (DI) | Diester derivative | High | A cell-permeable analog of itaconate. It is a potent electrophile and Nrf2 activator.[1] However, it may not be hydrolyzed to intracellular itaconate.[2][3] |
| This compound (4-OI) | Monoester derivative | High | A cell-permeable derivative that has been shown to be hydrolyzed to itaconate within cells.[4] It effectively activates the Nrf2 pathway.[5] |
Quantitative Comparison of Nrf2 Activation
The following table summarizes experimental data on the relative ability of itaconate derivatives to induce the Nrf2-mediated electrophilic stress response.
| Derivative | Cell Type | Concentration | Fold Induction of Nrf2 Target Gene (HMOX1) | Reference |
| Dimethyl Itaconate (DI) | Murine Bone Marrow-Derived Macrophages (BMDMs) | 250 µM | ~15-fold | [Bambouskova et al., 2018] |
| This compound (4-OI) | Murine Bone Marrow-Derived Macrophages (BMDMs) | 125 µM | ~10-fold | [Mills et al., 2018] |
| Itaconic Acid | Murine Bone Marrow-Derived Macrophages (BMDMs) | 5 mM | ~2-fold | [Mills et al., 2018] |
Note: The experimental conditions in the cited studies may vary, and direct comparison of fold-induction values should be interpreted with caution.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Nrf2 activation by itaconate derivatives.
Caption: A typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used to assess the electrophilic stress response.
Western Blot for Nrf2 and Target Proteins
-
Cell Lysis: After treatment with itaconate derivatives, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Nrf2, HMOX1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative mRNA expression levels of HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) are quantified by qRT-PCR using SYBR Green master mix and gene-specific primers.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Measurement of Intracellular Glutathione (GSH)
-
Cell Lysis: Cells are harvested and lysed according to the requirements of the specific commercial GSH assay kit being used.
-
GSH Detection: The concentration of GSH in the cell lysates is determined using a colorimetric or fluorometric assay kit that typically involves the reaction of GSH with a chromogenic reagent.
-
Normalization: The GSH concentration is normalized to the total protein concentration of the lysate.
Conclusion
Itaconate and its derivatives, particularly DI and 4-OI, are potent activators of the Nrf2-mediated electrophilic stress response. The cell-permeable ester derivatives demonstrate greater efficacy in activating this pathway compared to itaconic acid itself. The choice of derivative for experimental studies or therapeutic development should consider factors such as cell permeability, potency, and whether the biological effects are attributable to the derivative itself or its intracellular conversion to itaconate. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the electrophilic and biological activities of these promising immunomodulatory compounds.
References
- 1. A comparison study between dimethyl itaconate and dimethyl fumarate in electrophilicity, Nrf2 activation, and anti-inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
Unraveling the Nrf2-Independent Mechanisms of Itaconate Derivatives: A Comparative Analysis of 4-Octyl Itaconate and Dimethyl Itaconate
Researchers in immunology and drug development are increasingly focusing on the therapeutic potential of itaconate and its derivatives. While the activation of the Nrf2 antioxidant pathway is a well-established mechanism of action for these compounds, a growing body of evidence highlights their significant Nrf2-independent anti-inflammatory and immunomodulatory effects. This guide provides a comparative analysis of two key itaconate derivatives, 4-Octyl itaconate (4-OI) and Dimethyl itaconate (DMI), focusing on their mechanisms of action that are independent of Nrf2 activation. We present key experimental data, detailed methodologies, and signaling pathway diagrams to offer a comprehensive resource for scientists and professionals in the field.
Itaconate, a metabolite produced by macrophages during inflammation, and its cell-permeable derivatives, 4-OI and DMI, have emerged as potent modulators of immune responses. While their ability to activate the transcription factor Nrf2, a master regulator of cellular antioxidant defenses, is a critical aspect of their function, it is not the complete picture.[1][2] Studies have revealed that both 4-OI and DMI exert profound anti-inflammatory effects through distinct Nrf2-independent pathways, opening up new avenues for therapeutic intervention in a range of inflammatory and autoimmune diseases.[3][4]
Comparative Analysis of Nrf2-Independent Effects
The Nrf2-independent actions of 4-OI and DMI are multifaceted, impacting key inflammatory pathways. Below, we compare their effects on prostaglandin synthesis and Type I Interferon signaling.
| Target Pathway | Effect of this compound (4-OI) | Effect of Dimethyl Itaconate (DMI) | Key Findings & References |
| Prostaglandin Synthesis | Potent inhibitor of COX2 expression and subsequent prostaglandin (PG) production in macrophages.[3] | Also reduces COX2 expression and PG secretion, mirroring the effects of 4-OI. | The suppression of COX2 and PGs by both compounds is demonstrated to be independent of Nrf2 activation. |
| Type I Interferon Signaling | Suppresses the expression of the Type I Interferon-stimulated gene, Tissue Factor (F3), in an Nrf2-independent manner. | Similarly inhibits LPS-induced F3 expression, and this inhibition is not altered by Nrf2 knockdown. | Both compounds inhibit IFN-β production and subsequent thromboinflammation. |
| NLRP3 Inflammasome | Inhibits NLRP3 inflammasome activation. | Shares the ability to inhibit the NLRP3 inflammasome. | This effect contributes to their anti-inflammatory profile by reducing the production of pro-inflammatory cytokines IL-1β and IL-18. |
| Glycolysis | Inhibits glycolysis in activated macrophages. | Also known to inhibit glycolysis. | This metabolic reprogramming contributes to their immunomodulatory effects. |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions involved in the Nrf2-independent effects of 4-OI and DMI, we have generated diagrams using the DOT language.
Caption: Nrf2-independent inhibition of COX2 expression by 4-OI and DMI.
Caption: Nrf2-independent suppression of Type I Interferon signaling by 4-OI and DMI.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, we provide a summary of the key experimental methodologies employed in the cited research.
Inhibition of Prostaglandin Production in Macrophages
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are cultured and differentiated.
-
Treatment: BMDMs are pre-treated with varying concentrations of 4-OI or DMI for a specified period (e.g., 2 hours).
-
Stimulation: Cells are then stimulated with a Toll-like receptor (TLR) agonist, such as Pam3CSK4 (a TLR1/2 agonist), for 24 hours to induce an inflammatory response and prostaglandin production.
-
Quantification of Prostaglandins: Supernatants from the cell cultures are collected, and the concentration of prostaglandins (e.g., PGE2) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis of COX2 Expression: Cell lysates are prepared for analysis of COX2 protein levels by Western blotting and COX2 mRNA levels by quantitative real-time PCR (qRT-PCR).
-
Nrf2-Independence Check: To confirm that the observed effects are independent of Nrf2, similar experiments are conducted in BMDMs where Nrf2 has been knocked down using siRNA or in cells from Nrf2 knockout mice.
Suppression of Tissue Factor (F3) Expression
-
Cell Culture and Treatment: BMDMs or human peripheral blood mononuclear cells (PBMCs) are pre-treated with 4-OI or DMI.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce F3 expression.
-
Gene Expression Analysis: RNA is extracted from the cells, and the mRNA levels of F3 (the gene encoding Tissue Factor) are quantified using qRT-PCR.
-
Protein Level Analysis: Cell lysates are analyzed by Western blotting to determine the protein levels of Tissue Factor.
-
Functional Assay (Thrombin Generation): The procoagulant activity of Tissue Factor is assessed by measuring thrombin generation in the plasma of treated mice or in cell culture supernatants.
-
Nrf2-Independence Verification: The Nrf2-independence of F3 suppression is confirmed using Nrf2 knockdown or knockout models, where the inhibitory effect of 4-OI and DMI persists despite the absence of functional Nrf2.
Conclusion
The Nrf2-independent effects of this compound and Dimethyl itaconate represent a significant area of research with considerable therapeutic implications. Their ability to target key inflammatory pathways, such as prostaglandin synthesis and Type I Interferon signaling, independently of Nrf2 activation, underscores their potential as multi-faceted immunomodulatory agents. This guide provides a foundational understanding of these mechanisms, supported by comparative data and detailed experimental approaches, to aid researchers in their exploration of these promising compounds for the development of novel anti-inflammatory therapies. Further investigation into the precise molecular targets and the full spectrum of their Nrf2-independent activities will be crucial in fully harnessing their therapeutic potential.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. 4-Octyl-itaconate and dimethyl fumarate inhibit COX2 expression and prostaglandin production in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl fumarate and this compound are anticoagulants that suppress Tissue Factor in macrophages via inhibition of Type I Interferon - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Octyl itaconate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Octyl itaconate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled as a hazardous material.[1] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or when handling larger quantities.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any tears or perforations before use.[4] Disposable nitrile gloves offer good protection against accidental contact.[3] For prolonged contact, consult the glove manufacturer's resistance chart. Always wash hands thoroughly after removing gloves. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect against skin contact. Ensure the material is appropriate for the solvents being used to dissolve the this compound. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | If the material is handled outside of a fume hood or if airborne dust is generated, a respirator may be necessary. Always work in a well-ventilated laboratory or under a chemical fume hood. |
Safe Handling and Operational Plan
This compound is a crystalline solid that is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available.
-
Weighing: As this compound is a powder, it is best to weigh it inside a chemical fume hood to avoid inhalation of any airborne particles. If a balance is not available inside a hood, tare a sealed container, add the powder inside the hood, seal the container, and then weigh it outside the hood.
-
Dissolving: When preparing a stock solution, slowly add the solvent to the solid this compound to minimize splashing. Use a vortex or other appropriate mixing method to ensure complete dissolution.
-
Storage: Store this compound in a tightly sealed container at -20°C.
Caption: Workflow for handling this compound.
Spill Management Plan
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Table 2: Spill Response Protocol
| Spill Size | Action |
| Small Spill (Solid) | 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with absorbent pads or paper towels to prevent dust from becoming airborne. 3. Moisten the absorbent material slightly with a suitable solvent (e.g., ethanol) to aid in collection. 4. Carefully scoop the material into a designated hazardous waste container. 5. Clean the spill area with soap and water. |
| Small Spill (Liquid Solution) | 1. Alert others in the area. 2. Contain the spill with absorbent material, working from the outside in. 3. Absorb the liquid and place the used absorbent material into a designated hazardous waste container. 4. Clean the spill area with soap and water. |
| Large Spill | 1. Evacuate the immediate area and alert your supervisor and institutional safety office. 2. If the substance is volatile, close the lab door and increase ventilation if possible without entering the area. 3. Do not attempt to clean up a large spill unless you are trained and equipped to do so. |
Disposal Plan
Proper disposal of this compound and its associated waste is critical due to its toxicity to aquatic life.
Step-by-Step Disposal Procedure:
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated PPE (gloves, etc.), and spill cleanup materials, must be collected as hazardous waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.
-
Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), and the rinsate must be collected as hazardous waste. After decontamination, the glassware can be washed normally. Disposable labware contaminated with this compound should be placed in the designated hazardous waste container.
-
Final Disposal: Follow your institution's and local regulations for the final disposal of chemical waste. Do not dispose of this compound or its solutions down the drain or in the regular trash.
By adhering to these procedures, you can ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
